molecular formula C19H17NO3 B15587506 Rutacridone

Rutacridone

Cat. No.: B15587506
M. Wt: 307.3 g/mol
InChI Key: FHAGACMCMQYSNX-OAHLLOKOSA-N
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Description

(2R)-5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one has been reported in Boenninghausenia albiflora, Thamnosma rhodesica, and other organisms with data available.
structure given in first source;  RN given refers to (-)-isomer;  RN for cpd without isomeric designation not available 6/89;  found in the root of Ruta graveolens L

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

(2R)-5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one

InChI

InChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3/t15-/m1/s1

InChI Key

FHAGACMCMQYSNX-OAHLLOKOSA-N

Origin of Product

United States

Foundational & Exploratory

The Natural Provenance of Rutacridone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rutacridone (B1680283), a dihydrofuroacridone alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the primary plant species and in vitro culture systems known to produce this compound, presents quantitative data on its accumulation, outlines comprehensive experimental protocols for its isolation and purification, and illustrates its biosynthetic pathway and experimental workflows through detailed diagrams.

Natural Sources of this compound

This compound is a secondary metabolite predominantly found in plant species belonging to the Rutaceae family. The most well-documented and significant natural source of this alkaloid is Common Rue (Ruta graveolens L.) . In addition to the whole plant, cell and tissue cultures of Ruta graveolens have been extensively investigated and optimized for this compound production, often yielding significantly higher concentrations than the parent plant.

Other species within the Rutaceae family have also been reported to contain this compound, although they are less studied in this context. These include:

  • Boenninghausenia albiflora (Hook.) Reichb. ex Meisn.

  • Thamnosma rhodesica (Baker f.) Mendonça

While this compound is present in various parts of Ruta graveolens, including the roots and aerial parts, the highest concentrations are typically found in specialized cells known as idioblasts, particularly within the roots.[1] Transformed root cultures of Ruta graveolens have shown that this compound is a major alkaloid in the elongation and differentiation zones.[2][3]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the source, the specific plant part, and the cultivation or culture conditions. In vitro cultures of Ruta graveolens have emerged as a particularly rich source of this alkaloid.

SourcePlant/Culture PartThis compound Concentration (% of Dry Weight)Reference(s)
Ruta graveolensCallus Culture (highly productive strain R-19)up to 1.8%[3]
Ruta graveolens3-week-old in vivo plantApprox. 0.18% (inferred)[3]
Ruta graveolensTransformed Root Cultures (elongation & differentiation zones)Major acridone (B373769) alkaloid[2][3]
Ruta graveolensRootsPresent[4]
Ruta graveolensLeavesPresent[5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that has been primarily studied in Ruta graveolens tissue cultures. The pathway involves precursors from both the shikimate and the acetate-malonate pathways.

The core acridone skeleton is formed from the condensation of anthranilic acid (derived from the shikimate pathway) and three molecules of acetate (B1210297) (via malonyl-CoA).[6] The N-methyl group is provided by S-adenosyl methionine (SAM).[6] The isopropyldihydrofuran moiety is derived from isopentenyl pyrophosphate (IPP), which originates from the mevalonate (B85504) pathway.

Rutacridone_Biosynthesis Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Methylation Anthranilic_Acid->Methylation N_Methylanthranilic_Acid N-Methylanthranilic Acid Acridone_Synthase_Reaction Condensation with 3x Malonyl-CoA N_Methylanthranilic_Acid->Acridone_Synthase_Reaction Acridone_Intermediate 1,3-Dihydroxy-N-methylacridone Acridone_Synthase_Reaction->Acridone_Intermediate Prenylation Prenylation with DMAPP Acridone_Intermediate->Prenylation Prenylated_Intermediate Prenylated Acridone Intermediate Prenylation->Prenylated_Intermediate Cyclization Cyclization Prenylated_Intermediate->Cyclization This compound This compound Cyclization->this compound Acetate_Malonate_Pathway Acetate-Malonate Pathway Malonyl_CoA Malonyl-CoA Acetate_Malonate_Pathway->Malonyl_CoA Malonyl_CoA->Acridone_Synthase_Reaction Mevalonate_Pathway Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP DMAPP->Prenylation SAM S-adenosyl methionine (SAM) SAM->Methylation Methylation->N_Methylanthranilic_Acid

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Ruta graveolens

This protocol is a synthesized methodology based on common practices for the isolation of acridone alkaloids from Ruta graveolens.

4.1.1. Plant Material and Preliminary Processing

  • Harvest fresh or use dried plant material (roots or aerial parts) of Ruta graveolens.

  • If fresh, wash the plant material thoroughly with distilled water to remove any debris and then air-dry or freeze-dry.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

4.1.2. Solvent Extraction

  • Macerate the powdered plant material in 95% ethanol (B145695) or methanol (B129727) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

  • Alternatively, perform Soxhlet extraction for a more exhaustive extraction over 12-24 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4.1.3. Liquid-Liquid Partitioning

  • Resuspend the crude extract in a methanol:water solution (e.g., 1:3 v/v).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to fractionate the extract. This compound is expected to partition into the less polar organic phases.

  • Concentrate each fraction using a rotary evaporator.

4.1.4. Column Chromatography

  • Subject the fraction showing the highest concentration of this compound (determinable by TLC or HPLC analysis) to column chromatography.

  • Prepare a column with silica (B1680970) gel (70-230 mesh) as the stationary phase.

  • Apply the concentrated fraction to the top of the column.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, chloroform, and/or methanol.

  • Collect fractions and monitor by TLC, visualizing under UV light (365 nm) for the characteristic fluorescence of acridone alkaloids.

  • Pool the fractions containing this compound and concentrate.

4.1.5. Purification by HPLC

  • For final purification, employ preparative High-Performance Liquid Chromatography (HPLC).

  • A typical system would use a C18 reversed-phase column.

  • The mobile phase can be a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Collect the peak corresponding to this compound and remove the solvent to obtain the purified compound.

Extraction_Workflow Start Dried & Powdered Ruta graveolens Material Extraction Solvent Extraction (Methanol or Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractionation Fraction Collection & Concentration Partitioning->Fractionation TLC_Analysis TLC/HPLC Screening of Fractions Fractionation->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Pooling Pooling of this compound-rich Fractions Column_Chromatography->Fraction_Pooling Concentration2 Concentration Fraction_Pooling->Concentration2 HPLC_Purification Preparative HPLC (C18 Column) Concentration2->HPLC_Purification Pure_this compound Pure this compound HPLC_Purification->Pure_this compound

Workflow for the extraction and purification of this compound.
Quantification of this compound by HPLC

4.2.1. Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. For example, a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (can be determined by UV-Vis spectroscopy, typically around 254 nm and 400 nm).[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

4.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • Sample Solution: Accurately weigh a known amount of the dried plant extract, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter before injection.

4.2.3. Analysis and Calculation

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Identification and Structural Elucidation

The identity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for structural confirmation. The chemical shifts and coupling constants should be compared with reported data for this compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which should be consistent with the structure of this compound.

Conclusion

This compound is a valuable natural product primarily sourced from Ruta graveolens and its in vitro cultures. This guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and methods for its extraction, purification, and quantification. The provided protocols and diagrams serve as a foundational resource for researchers aiming to work with this promising bioactive compound. Further research into optimizing culture conditions and exploring other potential plant sources could enhance the availability of this compound for future pharmacological studies and drug development endeavors.

References

An In-depth Technical Guide on the Rutacridone Biosynthesis Pathway in Ruta graveolens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutacridone (B1680283), a significant acridone (B373769) alkaloid from Ruta graveolens (common rue), has garnered considerable interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for optimizing production through biotechnological approaches and for the potential development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It includes detailed experimental protocols for the key enzymes, quantitative data on pathway regulation, and visual representations of the biochemical cascade and experimental workflows.

Introduction

Ruta graveolens L. is a medicinal plant known for producing a rich array of secondary metabolites, including acridone alkaloids. Among these, this compound is a prominent dihydrofuroacridone derivative that exhibits a range of biological activities. The biosynthesis of this compound is a multi-step process involving enzymes from different classes, starting from primary metabolites and culminating in the complex heterocyclic structure of the final product. This guide will dissect the pathway, providing technical details for researchers in phytochemistry, metabolic engineering, and drug discovery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Ruta graveolens begins with precursors from the shikimate and acetate (B1210297) pathways. The core of the pathway can be divided into three main stages:

  • Formation of the N-methylated precursor: Anthranilic acid, derived from the shikimate pathway, is N-methylated to form N-methylanthranilic acid.

  • Assembly of the acridone scaffold: N-methylanthraniloyl-CoA undergoes condensation with three molecules of malonyl-CoA to form the tricyclic acridone core.

  • Prenylation and cyclization: The acridone core is prenylated, followed by an intramolecular cyclization to form the dihydrofuran ring characteristic of this compound.

A diagram of the overall biosynthetic pathway is presented below.

This compound Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate Anthranilate Synthase N_Methylanthranilate N-Methylanthranilic Acid Anthranilate->N_Methylanthranilate Anthranilate N-methyltransferase (ANMT) N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA N_Methylanthranilate->N_Methylanthraniloyl_CoA CoA Ligase Acridone_Core 1,3-Dihydroxy-N-methylacridone N_Methylanthraniloyl_CoA->Acridone_Core Acridone Synthase (ACS) Prenylated_Acridone Prenylated Acridone Intermediate (Glycocitrine-II) Acridone_Core->Prenylated_Acridone Prenyltransferase This compound This compound Prenylated_Acridone->this compound Cyclase (NADPH, O2 dependent) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Acridone_Core SAM S-Adenosyl-L-methionine SAM->N_Methylanthranilate SAH S-Adenosyl-L-homocysteine SAM->SAH IPP_DMAPP IPP / DMAPP IPP_DMAPP->Prenylated_Acridone Extraction and Analysis Workflow Start Ruta graveolens Cell Culture Harvest Harvest and Lyophilize Cells Start->Harvest Extract Extract with Ethanol Harvest->Extract Partition Partition with Chloroform Extract->Partition Evaporate Evaporate to Dryness Partition->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze ANMT Assay Workflow Start Prepare Cell-Free Extract Mix Prepare Reaction Mixture (Extract, Anthranilic Acid, [14C]SAM) Start->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction and Extract Product Incubate->Stop Quantify Liquid Scintillation Counting Stop->Quantify

Unveiling the Antimicrobial Potential of Rutacridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutacridone, a naturally occurring acridone (B373769) alkaloid, and its derivatives, particularly this compound epoxide, have demonstrated significant promise as potent antifungal and algicidal agents. This technical guide provides a comprehensive overview of the current scientific knowledge on the antimicrobial properties of this compound. It details the available quantitative data on its efficacy, outlines the experimental protocols for its isolation and evaluation, and explores the potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial compounds.

Introduction

The increasing prevalence of drug-resistant fungal infections and the environmental impact of harmful algal blooms necessitate the discovery of new and effective antimicrobial agents. Natural products remain a rich source of novel chemical scaffolds with diverse biological activities. This compound, an acridone alkaloid isolated from plants of the Ruta genus, has emerged as a compound of interest due to its potent biological activities. This guide focuses specifically on the antifungal and algicidal properties of this compound and its epoxide derivative, summarizing the key findings from scientific literature to facilitate further research and development in this area.

Quantitative Antimicrobial Activity

Bioassay-guided fractionation of extracts from the roots of Ruta graveolens has identified this compound epoxide as a potent antimicrobial agent. It exhibits selective and powerful algicidal activity and broad-spectrum antifungal properties.[1]

Algicidal Activity

This compound epoxide has demonstrated potent and selective activity against the 2-methyl-isoborneol (MIB)-producing blue-green alga, Oscillatoria perornata.[1] In contrast, it shows relatively little effect on the green alga Selenastrum capricornutum, suggesting a selective mechanism of action.[1]

Table 1: Algicidal Activity of this compound Epoxide

Target OrganismActivitySpecific Data (IC50)Reference
Oscillatoria perornataPotent and selectiveData not available in abstract[1]
Selenastrum capricornutumRelatively little effectData not available in abstract[1]

Note: Specific IC50 values are not available in the publicly accessible abstracts. Access to the full-text scientific articles is required for this detailed quantitative data.

Antifungal Activity

This compound epoxide has shown significantly higher antifungal activity compared to the commercial fungicides captan (B1668291) and benomyl (B1667996) in micro-bioassays.[1] Its efficacy has been demonstrated against a range of agriculturally important pathogenic fungi.[1] A related synthetic acridone, designated M14, has reported Minimum Inhibitory Concentration (MIC) values against Candida species and dermatophytes, highlighting the potential of the acridone scaffold in antifungal drug development.

Table 2: Antifungal Activity of this compound Epoxide and a Related Acridone (M14)

CompoundTarget FungiActivitySpecific Data (MIC)Reference
This compound EpoxideColletotrichum fragariae, C. gloeosporioides, C. acutatum, Botrytis cinerea, Fusarium oxysporumSignificantly higher than captan and benomylData not available in abstract[1]
Acridone M14Candida spp., DermatophytesGrowth-inhibitory7.81-31.25 µg/ml

Note: Specific MIC values for this compound epoxide are not available in the publicly accessible abstracts. Access to the full-text scientific articles is required for this detailed quantitative data.

Experimental Protocols

The isolation and evaluation of the antimicrobial properties of this compound epoxide have been achieved through a series of established scientific methodologies.

Bioassay-Guided Fractionation for Isolation

The primary method for isolating this compound epoxide from its natural source, Ruta graveolens, is bioassay-guided fractionation. This process involves a systematic separation of the plant extract into various fractions, with each fraction being tested for its biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

G start Dried Roots of Ruta graveolens extraction Ethyl Acetate Extraction start->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Separated Fractions fractionation->fractions bioassay Antifungal/Algicidal Bioassay fractions->bioassay active_fraction Identification of Active Fraction(s) bioassay->active_fraction purification Further Purification of Active Fraction(s) (e.g., HPLC) active_fraction->purification pure_compound Isolation of Pure this compound Epoxide purification->pure_compound G start Prepare Fungal Inoculum (e.g., Colletotrichum spp.) inoculate Inoculate Microplate Wells with Fungal Suspension start->inoculate dilution Prepare Serial Dilutions of this compound Epoxide in Microplate Wells dilution->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate read Visually or Spectrophotometrically Assess Fungal Growth incubate->read determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read->determine_mic G This compound This compound cell_entry Entry into Fungal Cell This compound->cell_entry dna_intercalation Intercalation into Fungal DNA cell_entry->dna_intercalation topoisomerase Inhibition of Topoisomerase cell_entry->topoisomerase dna_damage DNA Damage and Replication Stress dna_intercalation->dna_damage topoisomerase->dna_damage apoptosis Apoptosis/Cell Death dna_damage->apoptosis G This compound This compound Epoxide cell_entry Entry into Algal Cell This compound->cell_entry photosystem Interaction with Photosynthetic Apparatus (e.g., Photosystem II) cell_entry->photosystem electron_transport Inhibition of Electron Transport Chain photosystem->electron_transport ros Generation of Reactive Oxygen Species (ROS) electron_transport->ros oxidative_stress Oxidative Stress and Cellular Damage ros->oxidative_stress cell_death Algal Cell Death oxidative_stress->cell_death

References

Spectroscopic Profile of Rutacridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the acridone (B373769) alkaloid, Rutacridone. The information is compiled to assist in the identification, characterization, and further investigation of this natural product. While a complete, publicly available, and fully assigned experimental dataset for this compound is not readily accessible, this guide presents the known fundamental data and expected spectroscopic characteristics based on the analysis of acridone alkaloids in general.

Core Properties of this compound

This compound is a naturally occurring acridone alkaloid that has been the subject of interest in phytochemical and pharmacological research. Below are its fundamental molecular properties.

PropertyValue
Molecular Formula C₁₉H₁₇NO₃
Molecular Weight 307.34 g/mol
Exact Mass 307.120843 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules like this compound. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR. These are based on general values for acridone alkaloids and the specific structural features of this compound.[1][2][3][4][5][6][7]

Note: The following are predicted values and should be confirmed with experimental data.

Expected ¹H NMR Chemical Shifts
ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons6.0 - 8.5m, d, tThe acridone core contains several aromatic protons whose specific shifts are influenced by their position and substitution.[2][3]
N-CH₃~ 3.7sThe N-methyl group typically appears as a singlet in this region.[2]
O-CH₃~ 3.9sMethoxy group protons will appear as a singlet.
Vinylic Protons4.5 - 6.5mProtons on the double bond of the dihydrofuran ring.
Aliphatic Protons1.5 - 3.5mProtons on the saturated carbons of the dihydrofuran ring and the isopropyl group.
-OHVariablebr sThe chemical shift of the hydroxyl proton is concentration and solvent dependent.
Expected ¹³C NMR Chemical Shifts
CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Acridone)170 - 185The carbonyl carbon of the acridone core.[1]
Aromatic Carbons100 - 160Carbons of the fused aromatic rings.[1][8]
Olefinic Carbons110 - 150Carbons of the C=C double bond in the dihydrofuran moiety.
C-O50 - 80Carbons attached to oxygen in the ether and alcohol functionalities.
N-CH₃~ 30 - 40The N-methyl carbon.
Aliphatic Carbons20 - 50Carbons of the isopropyl group and the saturated part of the dihydrofuran ring.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the following data would be expected.

ParameterExpected ValueNotes
Molecular Ion [M]⁺ m/z 307Corresponding to the exact mass of this compound.
[M+H]⁺ m/z 308The protonated molecule, commonly observed in soft ionization techniques like ESI.[9]
[M+Na]⁺ m/z 330The sodium adduct, also common in ESI-MS.[10]
Expected Fragmentation Patterns

The fragmentation of acridone alkaloids is influenced by the substituents and the core structure.[9][11][12][13][14] For this compound, fragmentation would likely involve:

  • Loss of a methyl group (-15 Da): From the N-methyl or the isopropyl group.

  • Loss of the isopropyl group (-43 Da): A common fragmentation for molecules containing this moiety.

  • Retro-Diels-Alder (RDA) reaction: Of the dihydrofuran ring, leading to characteristic fragments.[9][12]

  • Cleavage of the ether linkage.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard procedures for natural products.[15][16][17][18][19][20][21][22][23]

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • The choice of solvent is critical to avoid signal overlap with the analyte.[15]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Analyses are typically performed on a 300, 400, 500, or 600 MHz NMR spectrometer.[10]

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system (LC-MS).[17]

    • Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9][16]

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.[9][12]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like this compound.

Spectroscopic_Workflow_for_this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification extraction Extraction of this compound from Natural Source purification Purification (e.g., Chromatography) extraction->purification nmr_analysis NMR Spectroscopy (1H, 13C, 2D) purification->nmr_analysis ms_analysis Mass Spectrometry (Full Scan, MS/MS) purification->ms_analysis data_integration Data Integration and Structure Proposal nmr_analysis->data_integration ms_analysis->data_integration database_comparison Comparison with Spectroscopic Databases data_integration->database_comparison final_structure Final Structure Confirmation data_integration->final_structure database_comparison->final_structure

Workflow for the Spectroscopic Analysis of this compound.

References

The Discovery and Isolation of Rutacridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone (B1680283), a dihydrofuroacridone alkaloid, is a prominent secondary metabolite found in various plant species of the Rutaceae family. First identified in tissue cultures of Ruta graveolens L. (common rue), this compound has garnered significant interest within the scientific community for its diverse biological activities, including potential applications in drug development. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Discovery and Natural Sources

This compound was initially discovered as the main alkaloid in tissue cultures of Ruta graveolens L., specifically strain R-19.[1][2] Subsequent research has confirmed its presence in other related species, including Ruta macrophylla and Ruta chalepensis.[3] The biosynthesis of this compound in Ruta graveolens has been investigated, revealing its origin from anthranilic acid and the involvement of a polyketide pathway.[4] The N-methyl group of the acridone (B373769) skeleton is provided by L-methionine.[5] Studies on transformed root cultures of Ruta graveolens have shown that this compound is predominantly found in the elongation and differentiation zones of the roots.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification and characterization in experimental settings.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₃[5]
Molecular Weight 307.34 g/mol [5]
Exact Mass 307.1208 g/mol [5]
Appearance Solid powder[1]
Elemental Analysis C, 74.25%; H, 5.58%; N, 4.56%; O, 15.62%[5]

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, partitioning, and chromatography. The following protocol is a composite methodology based on established procedures for the isolation of alkaloids from Ruta graveolens.

Plant Material and Extraction
  • Plant Material: Fresh or dried leaves and roots of Ruta graveolens are used as the starting material.

  • Grinding: The plant material is thoroughly ground to a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as ethanol (B145695) or methanol. This can be performed using maceration, percolation, or Soxhlet extraction. The process is repeated several times to ensure complete extraction of the alkaloids.

Solvent Partitioning
  • Solvent Removal: The crude ethanolic or methanolic extract is concentrated under reduced pressure to remove the solvent.

  • Acid-Base Extraction: The resulting residue is dissolved in a dilute acidic solution (e.g., 5% HCl) and filtered. This step protonates the alkaloids, making them soluble in the aqueous phase.

  • Liquid-Liquid Partitioning: The acidic aqueous solution is then washed with a non-polar solvent like hexane (B92381) to remove non-alkaloidal lipophilic compounds.

  • Basification and Extraction: The pH of the aqueous phase is then adjusted to alkaline (pH 9-10) with a base (e.g., NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using a moderately polar organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). This partitioning is repeated multiple times to ensure complete recovery.

Chromatographic Purification
  • Column Chromatography: The concentrated dichloromethane or ethyl acetate fraction containing the crude alkaloid mixture is subjected to column chromatography.

    • Stationary Phase: Silica gel (70-230 mesh) is commonly used as the adsorbent.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like dichloromethane, acetone, and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions enriched with this compound are further purified using size-exclusion chromatography.

    • Stationary Phase: Sephadex LH-20 is a common choice for this step.

    • Mobile Phase: An isocratic elution with a solvent mixture such as dichloromethane:methanol (1:1, v:v) is often used to yield pure this compound.

Quantitative Data

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data is summarized below.

Spectroscopic DataObserved Values
Mass Spectrometry (GC-MS) m/z Top Peak: 307, m/z 2nd Highest: 292, m/z 3rd Highest: 77
¹³C NMR (in CDCl₃) Full spectrum available in specialized databases such as SpectraBase.[7]
¹H NMR Data available in various literature sources.

Note: Access to full NMR spectra may require a subscription to specialized databases.

Experimental Workflow and Signaling Pathways

The overall process for the isolation and preliminary biological evaluation of this compound can be visualized as a workflow. This workflow guides the researcher from the initial plant source to the purified compound and its subsequent testing.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Characterization and Bioassay plant_material Ruta graveolens (Leaves/Roots) extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom sephadex_chrom Size-Exclusion Chromatography (Sephadex LH-20) column_chrom->sephadex_chrom pure_this compound Pure this compound sephadex_chrom->pure_this compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_this compound->spectroscopy bioassay Antiproliferative Assay (e.g., MTT Assay) pure_this compound->bioassay mechanism_study Mechanism of Action Study bioassay->mechanism_study

Figure 1: Experimental workflow for the isolation and analysis of this compound.
Putative Signaling Pathway for Antiproliferative Activity

While the precise signaling pathway of this compound's antiproliferative effects is still under investigation, studies on related furanoacridones isolated from Ruta graveolens provide strong indications of its likely mechanism of action. Isogravacridone chlorine (IGC), a structurally similar compound, has been shown to induce apoptosis in human breast cancer cells through the intrinsic pathway.[3][8][9] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

Based on this evidence, a putative signaling pathway for this compound's pro-apoptotic activity can be proposed.

signaling_pathway This compound This compound cellular_stress Induction of Cellular Stress This compound->cellular_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) cellular_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Putative intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound represents a promising natural product with demonstrated biological activity. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, which is a critical first step for further preclinical and clinical investigations. The elucidation of its precise mechanism of action, particularly its effects on cancer cell signaling pathways, remains an active area of research. The data and protocols presented herein are intended to facilitate these efforts and accelerate the potential development of this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rutacridone from Ruta graveolens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruta graveolens, commonly known as common rue, is a medicinal plant rich in a variety of secondary metabolites, including acridone (B373769) alkaloids. Among these, rutacridone (B1680283) has garnered significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Ruta graveolens. The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation

The following tables summarize the quantitative data obtained from a representative extraction and purification process of alkaloids from Ruta graveolens. These values are illustrative and can vary based on the plant material, harvesting time, and extraction conditions.

Table 1: Mass of Extracts and Fractions from Ruta graveolens Leaves

Plant MaterialInitial Dry Weight (g)Ethanolic Extract (g)Dichloromethane (B109758) Fraction (g)
Ruta graveolens Leaves1000203.614.6

Table 2: Isolated Alkaloid Yields from the Dichloromethane Fraction

AlkaloidIsolated Amount (mg) per 14.6 g of Dichloromethane Fraction
Arborinine18.4
1,4-dihydroxy-2,3-dimethoxy-N-methylacridone16.5
1-hydroxy-3-methoxy-N-methylacridone17.9

Note: The specific yield of this compound was not explicitly quantified in the cited literature; however, it is a major alkaloid component.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Ruta graveolens.

Part 1: Preparation of Plant Material and Initial Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts (leaves and stems) of Ruta graveolens.

    • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the plant material in the shade at room temperature for 7-10 days or until it is brittle.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Ethanolic Extraction:

    • Weigh 1 kg of the powdered plant material.

    • Macerate the powder in 5 L of 95% ethanol (B145695) in a large glass container.

    • Stir the mixture periodically and allow it to stand for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

Part 2: Liquid-Liquid Partitioning
  • Solubilization of the Crude Extract:

    • Take the crude ethanolic extract (approximately 203.6 g) and dissolve it in a solution of methanol (B129727) and water (1:3 v/v).

  • Fractionation with Solvents of Increasing Polarity:

    • Transfer the dissolved extract to a separatory funnel.

    • Perform successive liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds. Collect the hexane fraction.

    • Next, partition the remaining aqueous-methanolic layer with dichloromethane to extract compounds of intermediate polarity, which will include this compound. Collect the dichloromethane fraction.[1]

    • Finally, the remaining layer constitutes the methanol-water fraction.

    • Concentrate each fraction using a rotary evaporator. The dichloromethane fraction (approximately 14.6 g) is the primary source for this compound isolation.[1]

Part 3: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as hexane.

    • Dissolve the dried dichloromethane fraction (14.6 g) in a minimal amount of dichloromethane.[1]

    • Adsorb the dissolved fraction onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding dichloromethane, followed by acetone, and finally methanol.[1]

    • Collect the fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

    • Combine the fractions that show similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (for further purification):

    • Fractions from the silica gel column that are rich in this compound can be further purified using a Sephadex LH-20 column.

    • Prepare a Sephadex LH-20 column and equilibrate it with an isocratic mobile phase of dichloromethane:methanol (1:1 v/v).[1]

    • Dissolve the semi-purified, this compound-containing fraction in the mobile phase and load it onto the column.

    • Elute with the same solvent system and collect fractions.

    • Monitor the fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow for this compound extraction and a potential signaling pathway that may be influenced by acridone alkaloids.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification P1 Ruta graveolens (Aerial Parts) P2 Washing & Drying P1->P2 P3 Grinding to Powder P2->P3 E1 Ethanolic Maceration P3->E1 E2 Filtration & Concentration E1->E2 E3 Crude Ethanolic Extract E2->E3 E4 Liquid-Liquid Partitioning (Hexane, Dichloromethane) E3->E4 E5 Dichloromethane Fraction E4->E5 C1 Silica Gel Column Chromatography E5->C1 C2 Fraction Collection & TLC Analysis C1->C2 C3 Sephadex LH-20 Column Chromatography C2->C3 C4 Pure this compound C3->C4

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_pathway Potential Anti-inflammatory Pathway cluster_response Inflammatory Response Stimulus Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates IkB->NFkB inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes activates transcription This compound This compound This compound->MAPKs inhibits This compound->IKK inhibits

Caption: Postulated anti-inflammatory signaling pathway modulated by acridone alkaloids.

References

Application Notes and Protocols for HPLC Quantification of Rutacridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone is a quinacridone (B94251) alkaloid found in various plant species, notably from the Rutaceae family, such as Ruta graveolens. It has garnered significant interest within the scientific community due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The protocol is designed to be robust and reliable, suitable for routine analysis in a laboratory setting.

Principle of the Method

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD). The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier (methanol or acetonitrile). The quantification is based on the peak area of this compound at its maximum absorption wavelength, compared against a calibration curve prepared from standard solutions of known concentrations.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development and sample preparation.

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₃[PubChem CID: 5281849]
Molecular Weight307.35 g/mol [PubChem CID: 5281849]
AppearanceSolid[PubChem CID: 5281849]
UV-Vis λmax~400 nm[Inferred from acridone (B373769) alkaloid data][1]
SolubilitySoluble in ethanol, methanol (B129727), and acetonitrile.[Inferred from extraction protocols][1][2]

Experimental Protocols

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade methanol, acetonitrile, and water.

  • Formic acid or phosphoric acid (analytical grade).

  • This compound reference standard.

Preparation of Solutions

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Pipette 1.0 mL of formic acid into a 1 L volumetric flask containing HPLC grade water and bring to volume.

  • Degas the solution before use.

Mobile Phase B: Methanol or Acetonitrile.

  • Use HPLC grade solvent.

  • Degas the solution before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Alternatively, perform Soxhlet extraction for 4-6 hours.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper.

  • Concentration:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol or the initial mobile phase composition.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile
Gradient Elution 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-30 min: 90% to 50% B30-35 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 400 nm

Data Analysis and Quantification

  • Calibration Curve:

    • Inject the working standard solutions in triplicate.

    • Plot a graph of the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linearity.

  • Quantification of this compound in Samples:

    • Inject the prepared sample solutions.

    • Identify the this compound peak based on the retention time obtained from the standard injections.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Parameters (Typical Expected Values)

ParameterTypical Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Plant Extract) Sample_Prep->HPLC_System Detection UV/DAD Detection (λ = 400 nm) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway (Illustrative Example for Drug Development Context)

While this compound's precise signaling pathways are a subject of ongoing research, many alkaloids exhibit biological activity by interacting with cellular signaling cascades. Below is a hypothetical signaling pathway diagram that could be investigated in the context of this compound's effects.

Signaling_Pathway cluster_cell Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Effect Biological Effect (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway for this compound's biological activity.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. Adherence to the outlined protocols for sample and standard preparation, along with the specified chromatographic conditions, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results. This method is a valuable tool for the quality control of raw materials and finished products, as well as for advancing the understanding of this compound's pharmacological properties.

References

Application Notes and Protocols for the Purification of Rutacridone Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone (B1680283), an acridone (B373769) alkaloid primarily isolated from plants of the Ruta genus, such as Ruta graveolens, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These activities include potential anticancer, anti-inflammatory, and neuroprotective effects. The isolation and purification of this compound in high purity are paramount for accurate pharmacological evaluation and potential therapeutic development. Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound. This document provides a detailed protocol for the purification of this compound from a plant extract using silica (B1680970) gel column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the purification of this compound using the described column chromatography protocol. These values are representative and may require optimization based on the specific crude extract and laboratory conditions.

ParameterValueNotes
Stationary Phase Silica Gel (70-230 mesh)A standard grade silica gel suitable for gravity column chromatography.
Column Dimensions 30 cm length x 3 cm diameterAppropriate for purifying gram-scale quantities of crude extract.
Crude Extract Loading 2.5 gThe amount of the pre-fractionated plant extract to be purified.
Sample-to-Adsorbent Ratio 1:40 (w/w)A common ratio for achieving good separation of complex mixtures.
Mobile Phase Solvents n-Hexane, Dichloromethane, Acetone (B3395972), Methanol (B129727)A gradient elution system with increasing polarity.
Flow Rate ~2-3 mL/minA typical flow rate for gravity column chromatography of this scale.
Fraction Volume 20 mLCollection of smaller fractions allows for better resolution of compounds.
Elution Profile Gradient ElutionStepwise increase in solvent polarity to elute compounds with varying polarities.
Expected Yield of this compound 50-100 mgHighly dependent on the concentration of this compound in the crude extract.
Purity of Final Product >95%Purity should be assessed by analytical techniques such as HPLC and NMR.

Experimental Protocols

This section details the methodology for the purification of this compound from a crude plant extract.

Preparation of the Crude Extract

Prior to column chromatography, a crude extract rich in alkaloids should be prepared from the plant material (e.g., Ruta graveolens). A common method involves:

  • Extraction: Macerate the dried and powdered plant material with a suitable solvent, such as methanol or ethanol.

  • Solvent Partitioning: Concentrate the initial extract and perform liquid-liquid partitioning. An acid-base extraction can be employed to selectively isolate alkaloids. Typically, the extract is partitioned between an acidic aqueous layer and an organic solvent (e.g., dichloromethane). The alkaloids are then recovered from the aqueous layer by basification and re-extraction into an organic solvent.

  • Drying and Concentration: The resulting alkaloid-rich organic fraction is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude extract for chromatographic purification.

Column Chromatography Protocol

Materials:

  • Glass chromatography column (30 cm x 3 cm) with a stopcock

  • Silica gel (70-230 mesh)

  • N-Hexane

  • Dichloromethane

  • Acetone

  • Methanol

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton wool or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in n-hexane (approx. 100 g of silica gel).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess n-hexane until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude extract (2.5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5 g) to the dissolved extract and mix thoroughly.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample onto the top of the prepared column.

  • Elution:

    • Begin the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of dichloromethane, followed by acetone and methanol, as outlined in the elution gradient table below.

    • Collect fractions of approximately 20 mL in labeled tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., dichloromethane:methanol 95:5 v/v).

    • Visualize the spots under a UV lamp. This compound typically appears as a fluorescent spot.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Isolation of this compound:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

    • Determine the yield and assess the purity using analytical methods like HPLC, NMR, and Mass Spectrometry.

Elution Gradient Table:

StepMobile Phase CompositionVolume (mL)Purpose
1100% n-Hexane200Elute non-polar impurities.
2n-Hexane:Dichloromethane (90:10)300Gradually increase polarity.
3n-Hexane:Dichloromethane (70:30)300Continue elution of less polar compounds.
4n-Hexane:Dichloromethane (50:50)400Elute compounds of intermediate polarity.
5100% Dichloromethane400Elute more polar compounds.
6Dichloromethane:Acetone (90:10)500This compound is expected to elute in these fractions.
7Dichloromethane:Acetone (80:20)500Continue elution of this compound and related alkaloids.
8Dichloromethane:Methanol (95:5)300Elute highly polar compounds.
9100% Methanol200Wash the column.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_extraction Extraction and Pre-purification cluster_chromatography Column Chromatography Purification cluster_analysis Analysis and Isolation Plant_Material Dried Plant Material (Ruta graveolens) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Partitioning Acid-Base Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Alkaloid-Rich Crude Extract Partitioning->Crude_Extract Column_Packing Column Packing (Silica Gel Slurry) Crude_Extract->Column_Packing Sample_Loading Dry Loading of Crude Extract Column_Packing->Sample_Loading Elution Gradient Elution (Hexane -> DCM -> Acetone -> MeOH) Sample_Loading->Elution Fraction_Collection Fraction Collection (20 mL fractions) Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Fraction_Pooling Pooling of Pure Fractions TLC_Analysis->Fraction_Pooling Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Pure_this compound Purified this compound (>95% Purity) Solvent_Evaporation->Pure_this compound

Caption: Workflow for this compound Purification.

Potential Signaling Pathways Modulated by this compound

Based on the known biological activities of acridone alkaloids and other compounds from Ruta graveolens, this compound may exert its anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The following diagram illustrates a plausible mechanism of action.

G cluster_stimulus Cellular Stress / Inflammatory Stimulus cluster_effects Cellular Responses Stimulus Pro-inflammatory signals (e.g., LPS) or Carcinogens NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, ERK) Stimulus->MAPK_Pathway Proliferation Cell Proliferation & Survival Stimulus->Proliferation Inflammation Inflammation (iNOS, COX-2 expression) NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation MAPK_Pathway->Proliferation Apoptosis_Pathway Apoptotic Pathway Apoptosis Apoptosis (Caspase activation) Apoptosis_Pathway->Apoptosis Proliferation->Apoptosis_Pathway This compound This compound This compound->NFkB_Pathway This compound->MAPK_Pathway This compound->Apoptosis_Pathway

Caption: Potential this compound Signaling Pathways.

Disclaimer: The signaling pathways depicted are based on the known activities of related acridone alkaloids and extracts from Ruta graveolens. Further research is required to elucidate the specific molecular targets and pathways directly modulated by this compound.

Application Notes and Protocols for Cytotoxicity Analysis of Rutacridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the cytotoxicity of Rutacridone, a naturally occurring acridone (B373769) alkaloid. The provided methodologies and data are intended to guide researchers in evaluating the anti-cancer potential of this compound.

Introduction

This compound is a member of the furanoacridone class of alkaloids, which are known to exhibit biological activity. Studies on related acridone alkaloids have demonstrated their potential as cytotoxic agents against various cancer cell lines, primarily through the induction of apoptosis. While specific quantitative data for this compound is limited in publicly available literature, research on analogous compounds provides a strong basis for investigating its cytotoxic profile. This document outlines standard protocols for determining cytotoxicity and elucidating the potential mechanism of action of this compound.

Data Presentation

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table includes data for a closely related furanoacridone alkaloid, Isogravacridone Chlorine (IGC), to provide a reference for the potential potency of this class of compounds. Further empirical investigation is required to establish the specific cytotoxic profile of this compound.

Table 1: Cytotoxicity of the this compound-related compound Isogravacridone Chlorine (IGC) on a Human Cancer Cell Line

CompoundCell LineAssayIC50 (µM)Reference
Isogravacridone Chlorine (IGC)MDA-MB-231 (Breast)MTT2.27[1]

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the cytotoxicity and apoptotic effects of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines

  • Appropriate cell culture medium and supplements

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • LDH Measurement:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Appropriate cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Data Acquisition:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells will be Annexin V-FITC and PI negative.

    • Early apoptotic cells will be Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.

Mandatory Visualization

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) cell_seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding rutacridone_prep 3. This compound Preparation (Serial Dilutions) cell_seeding->rutacridone_prep incubation 4. Incubation (24, 48, or 72 hours) rutacridone_prep->incubation mtt_assay 5a. MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay 5c. Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay plate_reader 6a. Plate Reader (Absorbance) mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer 6b. Flow Cytometer (Fluorescence) apoptosis_assay->flow_cytometer ic50 7. IC50 Determination & Apoptosis Quantification plate_reader->ic50 flow_cytometer->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related acridone alkaloids, this compound is proposed to induce apoptosis through the intrinsic pathway.

G cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ros ↑ ROS Production This compound->ros p53 ↑ p53 Activation This compound->p53 ros->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for the Evaluation of Rutacridone as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation. These enzymes function by introducing transient single- or double-strand breaks in the DNA, allowing for the passage of DNA strands to relieve supercoiling, followed by religation of the DNA backbone. Due to their critical role in cell proliferation, topoisomerases have emerged as key targets for cancer chemotherapy.

Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as camptothecin (B557342) and etoposide, stabilize the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks. These breaks can trigger cell cycle arrest and apoptosis. Catalytic inhibitors, on the other hand, prevent the enzyme from binding to or cleaving the DNA.

Rutacridone (B1680283), a furoacridone alkaloid isolated from plants of the Rutaceae family, has garnered interest for its potential anticancer properties. Acridone (B373769) alkaloids, in general, are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. This document provides detailed application notes and protocols for the comprehensive evaluation of this compound as a potential topoisomerase inhibitor.

Experimental Workflow for Screening this compound

The following diagram outlines a typical workflow for screening and characterizing a compound like this compound for its topoisomerase inhibitory activity.

workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Conclusion iv_start This compound topoI_relax Topoisomerase I Relaxation Assay iv_start->topoI_relax Test Compound topoII_decat Topoisomerase II Decatenation Assay iv_start->topoII_decat Test Compound cytotoxicity Cytotoxicity Assay (e.g., MTT) iv_start->cytotoxicity Treat Cancer Cell Lines ic50_determination_iv IC50 Determination topoI_relax->ic50_determination_iv topoII_decat->ic50_determination_iv data_analysis Correlate in vitro and cell-based data ic50_determination_iv->data_analysis ic50_determination_cb IC50 Determination cytotoxicity->ic50_determination_cb dna_damage DNA Damage Assay (γH2AX Staining) cell_cycle Cell Cycle Analysis dna_damage->cell_cycle cell_cycle->data_analysis ic50_determination_cb->dna_damage Use concentrations around IC50 conclusion Determine Mechanism of Action (Poison vs. Catalytic Inhibitor) data_analysis->conclusion

Caption: Workflow for evaluating this compound as a topoisomerase inhibitor.

In Vitro Topoisomerase Inhibition Assays

In vitro assays are fundamental for directly assessing the inhibitory effect of a compound on topoisomerase activity. These assays typically utilize purified enzymes and DNA substrates.

Quantitative Data Summary (Illustrative)

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table presents data for other acridone and related alkaloids to illustrate the expected quantitative output from these assays.

CompoundTargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Example Acridone 1 Topoisomerase IRelaxation[Insert Value]Camptothecin[Insert Value]
Example Acridone 2 Topoisomerase IIDecatenation[Insert Value]Etoposide[Insert Value]
Nitidine (B1203446) Topoisomerase IRelaxation0.15 - 0.3Camptothecin> 0.3
Fagaronine (B1216394) Topoisomerase IRelaxation0.15 - 0.3Camptothecin> 0.3
Compound 25 (chalcone derivative) Topoisomerase II-Comparable to Etoposide at 100 µMEtoposide-

Note: The IC50 values for "Example Acridone 1 & 2" are placeholders and should be determined experimentally for this compound. The data for Nitidine and Fagaronine are included for comparative purposes.[1][2]

Experimental Protocols: In Vitro Assays

Protocol 1: Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity is reduced, and the supercoiled form of the DNA is retained. The different DNA topoisomers (supercoiled and relaxed) are then separated by agarose (B213101) gel electrophoresis.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Control inhibitor (e.g., Camptothecin)

  • Stop Buffer/Loading Dye (e.g., containing SDS and bromophenol blue)

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction includes:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.25 µg/µL)

    • Varying concentrations of this compound (or solvent control)

    • Distilled water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase I to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • (Optional) Proteinase K Treatment: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel in 1x TAE buffer at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization: Visualize the DNA bands under UV light and document the results. The inhibition of relaxation is observed as a decrease in the relaxed DNA band and an increase in the supercoiled DNA band with increasing concentrations of this compound.

Protocol 2: Topoisomerase II DNA Decatenation Assay

Principle: This assay assesses the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles. Active topoisomerase II releases the individual minicircles, which can then enter the agarose gel during electrophoresis. An inhibitor will prevent this decatenation, causing the kDNA to remain in the well.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Control inhibitor (e.g., Etoposide)

  • Stop Buffer/Loading Dye

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction includes:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of ATP solution (e.g., 10 mM)

    • 1 µL of kDNA (e.g., 0.2 µg/µL)

    • Varying concentrations of this compound (or solvent control)

    • Distilled water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase II to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • (Optional) Proteinase K Treatment: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel in 1x TAE buffer.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of decatenation is indicated by a decrease in the amount of decatenated minicircles migrating into the gel and an increase in the amount of catenated kDNA remaining in the well.

Cell-Based Assays

Cell-based assays are crucial for determining the cytotoxic effects of a compound and for confirming its mechanism of action within a cellular context.

Quantitative Data Summary (Illustrative)

The following table provides illustrative cytotoxicity data for arborinine (B190305), an acridone alkaloid also found in Ruta graveolens, against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µg/mL) after 48h
ArborinineMCF-7 (Breast)MTT25
ArborinineHeLa (Cervical)MTT1.84
ArborinineA431 (Skin)MTT12.95
ArborinineHEK293 (Normal)MTT>150

Note: This data is for arborinine and serves as an example of the expected output for this compound.[3]

Experimental Protocols: Cell-Based Assays

Protocol 3: Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 4: Immunofluorescence Staining for DNA Damage (γH2AX Foci)

Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks. This assay uses immunofluorescence to visualize the formation of γH2AX foci in the nucleus of cells treated with a DNA damaging agent.

Materials:

  • Cancer cell lines

  • This compound

  • Glass coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. The following day, treat the cells with this compound at concentrations around its IC50 value for a defined period (e.g., 2, 6, 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Visualize the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci per cell indicates the induction of DNA double-strand breaks.

Signaling Pathway of Topoisomerase Inhibition-Induced Cell Cycle Arrest

Topoisomerase inhibitors that induce DNA strand breaks activate the DNA Damage Response (DDR) pathway. This signaling cascade leads to cell cycle arrest, providing time for DNA repair. If the damage is too severe, the pathway can trigger apoptosis.

ddr_pathway This compound This compound (Topoisomerase Inhibitor) topo_complex Stabilized Topoisomerase-DNA Cleavage Complex This compound->topo_complex Induces dsb DNA Double-Strand Breaks (DSBs) topo_complex->dsb Leads to atm_atr ATM / ATR Kinases (Sensors) dsb->atm_atr Activates chk1_chk2 Chk1 / Chk2 Kinases (Transducers) atm_atr->chk1_chk2 Phosphorylates & Activates p53 p53 Activation atm_atr->p53 Phosphorylates & Stabilizes cdc25 Cdc25 Phosphatases (Inhibition) chk1_chk2->cdc25 Inhibits g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest Induces apoptosis Apoptosis p53->apoptosis Induces cdk CDK/Cyclin Complexes (Inhibition) cdc25->cdk Cannot Activate cdk->g2m_arrest Progression Blocked dna_repair DNA Repair g2m_arrest->dna_repair Allows time for dna_repair->g2m_arrest Successful -> Resume Cycle dna_repair->apoptosis Unsuccessful ->

Caption: DNA damage response and cell cycle arrest pathway.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Rutacridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutacridone (B1680283) is a naturally occurring furo[2,3-c]acridin-6-one alkaloid first isolated from the plant Ruta graveolens. It has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer and antifungal properties. Understanding the structure and fragmentation behavior of this compound is crucial for its identification in complex mixtures, for metabolic studies, and for the development of new therapeutic agents. This document provides detailed application notes and protocols for the mass spectrometry-based fragmentation analysis of this compound.

Molecular and Mass Spectrometry Data

A summary of the key molecular and mass spectrometry data for this compound is presented in the table below. This information is essential for the accurate identification and characterization of the molecule.

PropertyValue
Molecular Formula C₁₉H₁₇NO₃
Exact Mass 307.1208
Molecular Weight 307.34
Ionization Mode Electrospray Ionization (ESI)
Precursor Ion (M+H)⁺ m/z 308.1281
Key Fragment Ion m/z 292.1

Proposed Fragmentation Pathway

The fragmentation of this compound in mass spectrometry, particularly using Collision-Induced Dissociation (CID), provides characteristic fragment ions that are diagnostic for its structure. The primary fragmentation event observed is the loss of a neutral species with a mass of 15 Da, corresponding to a methyl radical (•CH₃).

The protonated molecule of this compound ([M+H]⁺) has a measured mass-to-charge ratio (m/z) of 308.1281. Upon fragmentation, a prominent product ion is observed at m/z 292.1. This loss of 15 mass units is attributed to the cleavage of the N-methyl group from the acridone (B373769) core of the molecule. This is a common fragmentation pathway for N-methylated alkaloids.

This compound Fragmentation cluster_0 Protonated this compound cluster_1 Fragmentation Products This compound This compound [C₁₉H₁₇NO₃] m/z = 307.1208 Protonated_this compound Protonated this compound [C₁₉H₁₈NO₃]⁺ m/z = 308.1281 Fragment_Ion Fragment Ion [C₁₈H₁₅NO₃]⁺ m/z = 292.1 Protonated_this compound->Fragment_Ion Loss of •CH₃ (-15 Da) Methyl_Radical Methyl Radical [•CH₃] Protonated_this compound->Methyl_Radical

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parameters provided should be considered as a starting point and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Serially dilute the stock solution with methanol to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.

  • Plant Extract: For the analysis of this compound from plant material, perform a methanolic extraction of the dried and powdered plant material. The resulting extract can be filtered and diluted with methanol prior to injection.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MS/MS Analysis:

    • Precursor Ion: m/z 308.1

    • Product Ion: m/z 292.1

    • Collision Energy: Optimize between 15-30 eV

Experimental Workflow Sample_Prep Sample Preparation (Standard or Extract) LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Analysis MS1 Analysis (Precursor Ion Selection m/z 308.1) ESI_Ionization->MS1_Analysis CID_Fragmentation Collision-Induced Dissociation (Argon) MS1_Analysis->CID_Fragmentation MS2_Analysis MS2 Analysis (Product Ion Detection m/z 292.1) CID_Fragmentation->MS2_Analysis Data_Analysis Data Analysis (Quantification & Identification) MS2_Analysis->Data_Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Hypothetical Signaling Pathway Involvement

While the precise molecular targets and signaling pathways of this compound are still under investigation, its structural similarity to other biologically active acridone alkaloids suggests potential mechanisms of action. Many alkaloids exert their effects by interacting with key cellular signaling pathways. Based on the known anticancer and antifungal activities of this compound and related compounds, a hypothetical signaling pathway that it may modulate is the induction of apoptosis (programmed cell death).

This hypothetical pathway involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Hypothetical Signaling Pathway This compound This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) This compound->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) This compound->Anti_Apoptotic Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway modulated by this compound.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are provided as a general guide and should be adapted and validated for specific laboratory conditions and instrumentation. The proposed signaling pathway is hypothetical and requires further experimental verification.

Troubleshooting & Optimization

Technical Support Center: Enhancing Rutacridone Production in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of rutacridone (B1680283) from plant cell cultures, particularly Ruta graveolens.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Fundamentals and Biosynthesis

Q1: What is the biosynthetic pathway for this compound?

This compound is an acridone (B373769) alkaloid primarily found in cell cultures of Ruta graveolens.[1] Its biosynthesis is a complex process involving precursors from the shikimate and acetate (B1210297) pathways.

  • Ring A Formation : Anthranilic acid, derived from the shikimate pathway, serves as the initial building block for ring A of the acridone core.[1]

  • Ring C Formation : Ring C is derived from acetate via a polyketide pathway.[2]

  • N-Methylation : The N-methyl group is supplied by L-methionine, with N-methylanthranilic acid being a key intermediate and an excellent precursor for this compound synthesis.[3][4]

  • Isoprenoid Moiety : The characteristic isopropyldihydrofuran part of the molecule is derived from the mevalonic acid pathway.[1]

  • Final Assembly : The key intermediate, 1,3-dihydroxy-N-methylacridone, is condensed with an isoprenoid unit (isopentenylpyrophosphate or dimethylallylpyrophosphate) by microsomal enzymes to form a prenylated acridone, which is then cyclized to yield this compound.[5] This final step requires molecular oxygen and NADPH.[5]

G Shikimate Shikimate Pathway AnthranilicAcid Anthranilic Acid Shikimate->AnthranilicAcid Acetate Acetate Pathway MalonylCoA Malonyl-CoA Acetate->MalonylCoA MVA Mevalonic Acid Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP N_Methyl N-Methylanthranilic Acid AnthranilicAcid->N_Methyl L_Methionine L-Methionine L_Methionine->N_Methyl N-methylation AcridoneCore 1,3-dihydroxy-N- methylacridone N_Methyl->AcridoneCore MalonylCoA->AcridoneCore + 3x units PrenylatedAcridone Prenylated Acridone Intermediate AcridoneCore->PrenylatedAcridone Prenylation IPP->PrenylatedAcridone This compound This compound PrenylatedAcridone->this compound Cyclization (NADPH, O2)

Caption: Simplified biosynthetic pathway of this compound.
Part 2: Troubleshooting Low Yield

Q2: My Ruta graveolens cell culture is growing poorly. What are the common issues?

Poor cell growth is a primary reason for low secondary metabolite yield. Several factors could be responsible:

  • Suboptimal Media Composition : Every cell line has unique nutritional needs.[6] Ensure the basal medium (e.g., DMEM, RPMI-1640) is appropriate for your specific Ruta graveolens cell line.[7] The concentration of macro/micronutrients, vitamins, and carbon sources like glucose must be optimized.[6]

  • Incorrect Environmental Conditions :

    • Temperature & CO₂ : Deviations from the optimal temperature (typically around 25-28°C for plant cells) and CO₂ levels can inhibit growth. Ensure incubators are properly calibrated.[8]

    • pH : The pH of the culture medium is critical and can drift during cell growth. Monitor and maintain the optimal pH range for your culture.[6]

    • Aeration/Agitation : In suspension cultures, inadequate agitation can lead to poor nutrient and gas exchange, while excessive shear stress can damage cells.

  • Contamination : Microbial contamination (bacteria, fungi, yeast) can rapidly outcompete plant cells for nutrients and release toxic byproducts. Regularly check cultures for signs of contamination.[8]

  • Cell Line Viability : The cell line may have lost viability over numerous passages. It is advisable to use cells from a well-maintained stock with a known passage number.

Q3: Cell growth is adequate, but this compound yield is still low or undetectable. Why?

This common issue points towards problems in the regulation of secondary metabolism rather than primary metabolism (growth).

  • Undifferentiated Cells : High growth rates are often associated with undifferentiated cells, which may not be programmed for high secondary metabolite production. Production is often more effective in the stationary phase of growth.[9]

  • Lack of Elicitation : this compound is a secondary metabolite, often produced as a defense response. Without specific stress signals (elicitors), its production may remain at a basal level.[9][10]

  • Suboptimal Production Medium : The optimal medium for cell growth may not be the best for secondary metabolite production. A two-stage culture system, with a growth medium followed by a production medium, can be an effective strategy.[9][11]

  • Precursor Limitation : The biosynthesis of this compound depends on the availability of precursors from primary metabolism. If these precursors are being channeled primarily towards biomass production, their availability for alkaloid synthesis will be limited.[12]

  • Degradation of Product : The produced this compound might be degrading in the culture medium or during extraction. Check the stability of your compound under your culture and workup conditions.[13]

  • Inefficient Extraction : The extraction protocol may not be suitable for this compound, leading to losses. Ensure the solvent system and extraction method are optimized.[13]

Data Summary: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Poor Cell Growth Incorrect media formulationTest different basal media (e.g., MS, B5, SH) and optimize hormone (auxin/cytokinin) concentrations.
Suboptimal pH or temperatureMonitor and control pH (typically 5.5-6.0). Ensure incubator temperature is stable and optimal for the cell line.
ContaminationUse aseptic techniques. Regularly test for microbial contamination.
Low this compound Yield Lack of inductionApply biotic or abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, yeast extract).
(with good growth)Precursor limitationSupplement the medium with precursors like N-methylanthranilic acid or L-methionine.[3][4]
Suboptimal production phaseHarvest cells in the late exponential or stationary phase. Consider a two-stage culture system.[9]
Inefficient extractionOptimize extraction solvent, pH, and duration. Check for product loss during workup.[13]
Part 3: Yield Enhancement Strategies

Q4: How can I optimize culture conditions to improve this compound yield?

Optimizing the in vitro environment is a critical first step for enhancing productivity.

  • Medium Composition : Systematically screen different basal media. Fine-tune the concentrations of key components like sucrose (B13894) (carbon source), nitrate/ammonium (nitrogen source), and phosphate.[11]

  • Plant Growth Regulators (Hormones) : The ratio of auxins (e.g., 2,4-D, NAA) to cytokinins (e.g., Kinetin, BAP) significantly influences cell differentiation and secondary metabolite production.[14] A lower auxin-to-cytokinin ratio often promotes differentiation and can enhance yields.

  • pH and Temperature : While cell growth has an optimal pH and temperature, secondary metabolite production might be favored under slightly different conditions. Experiment with a range of pH values (e.g., 5.0 to 7.0) and temperatures (e.g., 22°C to 30°C).[14][15]

  • Light : Although many cell suspension cultures are grown in the dark, light can be a significant factor for some secondary metabolite pathways. Test different light qualities and photoperiods.

Q5: What is elicitation, and how can it boost this compound production?

Elicitation is a highly effective strategy that involves adding small amounts of compounds (elicitors) to the culture to induce a defense response, which often includes the synthesis of secondary metabolites like alkaloids.[9]

  • Biotic Elicitors : These are derived from biological sources. Examples include yeast extract, chitosan, and fungal cell wall fragments.[16]

  • Abiotic Elicitors : These are non-biological factors, including metal ions (e.g., vanadyl sulphate), salts, and physical stresses like UV radiation.[9]

  • Hormonal Elicitors : Plant signaling molecules like Jasmonic Acid (JA), Methyl Jasmonate (MeJA), and Salicylic Acid (SA) are potent elicitors that mimic pathogen or wounding responses.[10][17][18]

The effectiveness of an elicitor depends on its concentration, the timing of its application (typically during the exponential growth phase), and the duration of exposure.

G Elicitor Elicitor (e.g., MeJA, Yeast Extract) Receptor Cell Surface Receptor Elicitor->Receptor IonFlux Ion Fluxes (Ca2+ influx) Receptor->IonFlux ROS Oxidative Burst (ROS Production) Receptor->ROS Signaling Signaling Cascades (MAPK, etc.) IonFlux->Signaling ROS->Signaling Hormones Hormone Synthesis (Jasmonic Acid, SA) Signaling->Hormones TF Activation of Transcription Factors (e.g., WRKY, MYB) Signaling->TF Hormones->TF Genes Upregulation of Biosynthesis Genes TF->Genes Metabolite Increased this compound Production Genes->Metabolite

Caption: General signaling pathway for elicitor-induced metabolite production.

Q6: What is precursor feeding and which precursors are relevant for this compound?

Precursor feeding is a technique where intermediate compounds of a biosynthetic pathway are added to the culture medium to increase the substrate pool and potentially bypass rate-limiting steps, thereby enhancing the yield of the final product.[12]

For this compound, the most relevant precursors to test are:

  • Anthranilic Acid : The primary building block for the acridone skeleton.[1]

  • N-methylanthranilic Acid : A more direct precursor that has been shown to be efficiently incorporated into this compound.[3][4]

  • L-methionine : The donor of the N-methyl group.[3][4]

The optimal concentration and feeding time must be determined experimentally, as high concentrations of precursors can sometimes be toxic to the cells.[12]

Data Summary: Elicitation and Precursor Feeding Strategies

StrategyAgentTypical Concentration RangeTiming of AdditionExpected Outcome
Elicitation Methyl Jasmonate (MeJA)10 - 100 µMMid-to-late exponential phaseSignificant increase in alkaloid production.[10]
Yeast Extract1 - 10 g/LMid-to-late exponential phaseInduction of broad defense responses.[9]
Salicylic Acid (SA)50 - 200 µMMid-to-late exponential phaseCan act synergistically with other elicitors.[17]
Precursor Feeding N-methylanthranilic Acid0.1 - 1.0 mMDay 7 of cultivation or start of stationary phase.[4]Bypasses early steps, potentially increasing flux to this compound.[3]
L-methionine0.5 - 2.0 mMDay 7 of cultivation or start of stationary phase.[4]Ensures N-methylation is not a limiting step.[3]

Experimental Protocols

Protocol 1: General Workflow for Yield Improvement

This protocol outlines a systematic approach to optimizing this compound yield.

G Start Start: Establish stable Ruta graveolens suspension culture Culture 1. Baseline Culture Grow cells under standard conditions. Harvest at stationary phase. Start->Culture Analyze1 2. Extract & Quantify Establish baseline this compound yield. Culture->Analyze1 Optimize 3. Optimization Phase (Parallel Experiments) Analyze1->Optimize Conditions 3a. Optimize Conditions (pH, Temp, Media) Optimize->Conditions Elicitation 3b. Screen Elicitors (MeJA, Yeast Extract, etc.) Optimize->Elicitation Feeding 3c. Test Precursors (N-methylanthranilic acid) Optimize->Feeding Analyze2 4. Extract & Quantify Measure yield from each experiment. Conditions->Analyze2 Elicitation->Analyze2 Feeding->Analyze2 Compare 5. Compare Results Identify most effective single strategy. Analyze2->Compare Combine 6. Combine Strategies Test optimal conditions + elicitor + precursor. Compare->Combine Analyze3 7. Extract & Quantify Determine final optimized yield. Combine->Analyze3 End End: Optimized Protocol Analyze3->End

Caption: Experimental workflow for optimizing this compound yield.
Protocol 2: Elicitation with Methyl Jasmonate (MeJA)

  • Prepare Stock Solution : Dissolve MeJA in a small amount of ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Culture Initiation : Inoculate your Ruta graveolens cells into fresh production medium in several replicate flasks.

  • Growth Phase : Culture the cells under standard conditions (e.g., 25°C, 120 rpm, in darkness) until they reach the mid-to-late exponential growth phase (typically 7-10 days).

  • Elicitation : Aseptically add the MeJA stock solution to the culture flasks to achieve the desired final concentrations (e.g., 0 µM as control, 25 µM, 50 µM, 100 µM). Ensure the volume of solvent added is minimal (<0.1% of total culture volume) and add the same volume of solvent to the control flask.

  • Incubation : Continue the incubation for a defined period (e.g., 24, 48, 72 hours). This is the production phase.

  • Harvesting : Separate the cells from the medium by vacuum filtration or centrifugation. Wash the cells briefly with distilled water.

  • Processing : Lyophilize (freeze-dry) the cells to obtain a constant dry weight. Store at -20°C or below until extraction.

Protocol 3: Extraction and Quantification of this compound
  • Sample Preparation : Accurately weigh a known amount of lyophilized cell powder (e.g., 50 mg).[19]

  • Extraction :

    • Add 5 mL of methanol (B129727) to the sample in a suitable tube.

    • Homogenize the sample using a vortex mixer for 1 minute.

    • Extract using sonication in an ice-water bath for 15 minutes or by shaking at room temperature for 1 hour.[19]

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.[19]

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm PTFE or nylon syringe filter into an analysis vial.

  • Quantification (HPLC) :

    • Instrumentation : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or PDA detector.

    • Mobile Phase : A common mobile phase is a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Detection : Monitor the eluent at the maximum absorbance wavelength for this compound (typically around 280-400 nm, specific λmax should be determined from a standard).

    • Standard Curve : Prepare a series of standard solutions of purified this compound of known concentrations.

    • Calculation : Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the extracted sample and use its peak area to calculate the concentration of this compound based on the standard curve. The final yield can be expressed as mg of this compound per g of cell dry weight (DW).

References

Preventing Rutacridone degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the degradation of rutacridone (B1680283) during extraction. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of this valuable acridone (B373769) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a dihydrofuroacridone alkaloid primarily found in plants of the Ruta genus, such as Ruta graveolens.[1] Like many complex natural products, its structure is susceptible to degradation under various chemical and physical stresses. Ensuring its stability is critical for accurate quantification, isolation of a pure compound, and preserving its biological activity for research and drug development.

Q2: What are the main factors that can cause this compound to degrade during extraction?

A2: The primary factors leading to the degradation of alkaloids like this compound are exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, light (especially UV), and oxygen.[2][3] These factors can trigger chemical reactions such as hydrolysis, oxidation, and photodecomposition.[4][5]

Q3: What is the optimal pH range for extracting this compound?

A3: While specific data for this compound is limited, general alkaloid extraction protocols provide guidance. Alkaloids are basic and can be extracted in their salt form using an acidic solution (pH 2-4) or as a free base using an alkaline solution (pH 9-12).[6][7][8] However, extreme pH can be detrimental.[3] A cell-free study on this compound biosynthesis used a buffer at pH 7.8, suggesting the molecule is stable at a neutral to slightly alkaline pH.[9] It is recommended to start with a near-neutral pH and perform small-scale trials to determine the optimal pH for yield and stability.

Q4: How does temperature affect this compound stability?

A4: High temperatures accelerate the rate of chemical degradation reactions.[10] For many thermolabile compounds, modern extraction techniques that utilize lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE), are recommended, often operating between 30-60°C.[2] If heat is required, the duration should be minimized to prevent thermal degradation.[2]

Q5: Is this compound sensitive to light?

A5: this compound's stability in the presence of light has not been extensively studied, but many complex organic molecules undergo photodegradation.[4][5] It is a standard best practice in natural product chemistry to protect extracts from light by using amber glassware, covering vessels with aluminum foil, and working in a dimly lit environment whenever possible.

Troubleshooting Guide

This section addresses common problems encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Degradation due to pH: The extraction pH may be too acidic or too alkaline, causing hydrolysis.Test the stability of a pure this compound standard in your chosen solvent at different pH values (e.g., 4, 7, 9) before applying it to the bulk plant material. Adjust the extraction solvent to a pH where the standard shows maximal stability.
Thermal Degradation: The extraction temperature is too high, or the exposure time is too long.Switch to a low-temperature extraction method like maceration in the cold or ultrasound-assisted extraction (UAE) below 40°C. If using methods like Soxhlet or reflux, significantly reduce the extraction time.
Oxidative Degradation: The compound is degrading due to exposure to atmospheric oxygen, possibly accelerated by heat or light.Degas solvents before use by sparging with an inert gas like nitrogen or argon. Conduct the extraction process under an inert atmosphere if possible. Consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent after preliminary compatibility tests.
Photodegradation: Exposure to ambient or UV light is breaking down the molecule.Perform all extraction and processing steps in the dark or under red light. Use amber glass containers or wrap all glassware with aluminum foil.
Presence of Unknown Peaks in HPLC/LC-MS Formation of Degradation Products: The extraction conditions have chemically altered the this compound molecule.This strongly indicates degradation. Systematically investigate the influence of pH, temperature, and light as described above. Use the optimized, milder extraction protocol provided below. Analyze the degradation products by LC-MS/MS to understand the degradation pathway (e.g., mass loss corresponding to hydrolysis or mass gain corresponding to oxidation).[4][11]
Inconsistent Yields Between Batches Variability in Extraction Parameters: Minor, undocumented changes in pH, temperature, light exposure, or extraction time.Strictly standardize the entire extraction protocol. Document every parameter for each batch, including solvent pH, temperature, duration, and light conditions.
Enzymatic Degradation: Endogenous plant enzymes released during homogenization may be degrading the target compound.Flash-freeze the plant material in liquid nitrogen immediately after harvesting and lyophilize (freeze-dry) it to deactivate enzymes. Alternatively, blanching the fresh material in boiling solvent (e.g., ethanol) for a very short period can denature enzymes before extraction.

Experimental Protocols

Optimized Low-Temperature Ultrasound-Assisted Extraction (UAE) Protocol for this compound

This protocol is designed to maximize extraction efficiency while minimizing the risk of degradation from heat and prolonged processing times.

1. Materials and Reagents:

  • Dried and powdered plant material (Ruta graveolens)

  • 80% Methanol (B129727) (HPLC grade)

  • Deionized water

  • 0.1 M Phosphate buffer solutions (for pH adjustment, if necessary)

  • Amber-colored glassware (flasks, beakers)

  • Ultrasonic bath with temperature control

  • Vacuum filtration apparatus with 0.45 µm filter paper

  • Rotary evaporator with a water bath set to ≤ 40°C

  • Aluminum foil

2. Procedure:

  • Preparation: Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL amber Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% methanol to the flask. If pH adjustment is needed based on preliminary tests, use a pre-adjusted solvent. A neutral pH is a safe starting point.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 35°C and sonicate for 30 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask. Cover the top of the flask with aluminum foil to block light.

  • Filtration: Immediately after sonication, filter the mixture under vacuum through a 0.45 µm filter to separate the extract from the plant debris. Collect the filtrate in an amber round-bottom flask.

  • Re-extraction (Optional but Recommended): To maximize yield, transfer the filtered plant material back to the Erlenmeyer flask, add another 100 mL of 80% methanol, and repeat the sonication and filtration steps. Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Final Product: Dry the resulting crude extract under a gentle stream of nitrogen or in a vacuum desiccator. Store the final extract at -20°C in a sealed, amber vial.

Visualizations

Troubleshooting Workflow for this compound Degradation

The following diagram outlines a logical workflow for diagnosing and solving issues related to this compound degradation during extraction.

G Troubleshooting Workflow for this compound Degradation start Problem: Low Yield / Degradation Products check_temp Is Extraction Temperature > 40°C? start->check_temp check_ph Is pH Highly Acidic (<4) or Alkaline (>10)? check_temp->check_ph No sol_temp Action: Use Low-Temp Method (UAE) or Reduce Time check_temp->sol_temp Yes check_light Is the Process Exposed to Direct Light (UV/Ambient)? check_ph->check_light No sol_ph Action: Adjust pH to Near-Neutral (6-8) and Test Stability check_ph->sol_ph Yes check_oxygen Are Solvents Degassed? Is an Inert Atmosphere Used? check_light->check_oxygen No sol_light Action: Use Amber Glassware and Work in Dark check_light->sol_light Yes sol_oxygen Action: Degas Solvents and/or Use N2/Ar Blanket check_oxygen->sol_oxygen Yes end_node Re-evaluate Yield and Purity check_oxygen->end_node No sol_temp->end_node sol_ph->end_node sol_light->end_node sol_oxygen->end_node

A flowchart for troubleshooting low yield or degradation of this compound.
Potential Degradation Pathways

This diagram illustrates the primary environmental factors that can initiate the degradation of this compound.

G cluster_factors Initiating Factors This compound This compound (Stable) pathway_thermal Thermal Degradation pathway_hydrolysis Hydrolysis pathway_photo_ox Photo-oxidation factor_heat High Temperature factor_heat->pathway_thermal factor_ph Extreme pH (Acid/Base) factor_ph->pathway_hydrolysis factor_light Light (UV) + Oxygen factor_light->pathway_photo_ox degraded_products Degradation Products (Inactive/Altered) pathway_thermal->degraded_products pathway_hydrolysis->degraded_products pathway_photo_ox->degraded_products

Key environmental factors leading to potential this compound degradation.

References

Technical Support Center: Troubleshooting Low Bioactivity of Rutacridone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low bioactivity of Rutacridone in various assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected bioactivity with this compound in our assays. What are the primary factors to consider?

A1: Low bioactivity of this compound can stem from several factors, ranging from compound integrity and solubility to suboptimal assay conditions. Key areas to investigate include:

  • Compound Quality and Handling: Ensure the purity and integrity of your this compound stock. Proper storage is crucial; it should be kept in a dry, dark place at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years)[1].

  • Solubility Issues: this compound is soluble in DMSO[1]. However, precipitation in aqueous assay buffers can significantly reduce its effective concentration.

  • Assay Conditions: The concentration of other reagents, incubation times, and the specific cell line or enzyme system used can all impact the observed activity.

  • Mechanism of Action: Understanding the potential mechanism of action, such as topoisomerase inhibition, is critical for designing relevant assays[2][3].

Q2: How can we address potential solubility problems with this compound in our cell-based assays?

A2: Given that this compound is typically dissolved in DMSO, it's essential to manage its final concentration in your cell culture medium to avoid both direct solvent toxicity and compound precipitation.

  • Final DMSO Concentration: Keep the final DMSO concentration in your assay medium below 1%, as higher concentrations can be toxic to cells.

  • Visual Inspection: Always visually inspect your assay plates for any signs of compound precipitation after adding this compound.

  • Stock Solution Storage: Store your DMSO stock solutions at 0 - 4°C for short-term use or -20°C for long-term storage to maintain stability[1].

  • Pre-warming Medium: Gently pre-warming the cell culture medium before adding the this compound stock solution can sometimes aid in solubility.

Q3: What are the known or suspected signaling pathways affected by this compound?

A3: While the precise signaling pathways for this compound are not as extensively studied as some other alkaloids, acridone (B373769) derivatives are known to act as topoisomerase inhibitors[2][3][4][5]. Topoisomerases are essential enzymes involved in DNA replication, transcription, and repair[2][6]. Inhibition of these enzymes leads to DNA damage and can induce apoptosis in cancer cells.

Additionally, related alkaloids like Rutaecarpine have been shown to exert anti-inflammatory effects by attenuating the NF-κB and MAPK (ERK/p38) signaling pathways[7]. It is plausible that this compound may have similar anti-inflammatory properties, making these pathways relevant areas of investigation.

Troubleshooting Guides

Issue 1: Low Cytotoxicity in Cancer Cell Line Assays

If you are observing weak or no cytotoxic effects of this compound on cancer cell lines, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Confirm the purity of your this compound batch using analytical methods like HPLC-MS.

    • Ensure that the compound has been stored correctly to prevent degradation[1].

  • Optimize Assay Protocol:

    • Cell Seeding Density: Ensure cells are in the logarithmic growth phase and are not over-confluent.

    • Incubation Time: Test different incubation times (e.g., 24, 48, 72 hours) as the cytotoxic effect may be time-dependent[8].

    • Concentration Range: Broaden the concentration range of this compound tested.

  • Consider the Mechanism:

    • As a potential topoisomerase inhibitor, this compound's cytotoxicity might be more pronounced in rapidly dividing cells.

    • Co-treatment with other agents that induce DNA damage could potentially synergize with this compound.

Issue 2: Inconsistent Results in Anti-Inflammatory Assays

For inconsistent or low activity in anti-inflammatory assays (e.g., measuring nitric oxide production or cytokine release), consider these points:

  • Stimulant Concentration: Ensure the concentration of the inflammatory stimulus (e.g., LPS) is optimal for activating the inflammatory response in your chosen cell line (e.g., RAW 264.7 macrophages).

  • Pre-treatment Time: The timing of this compound pre-treatment before adding the inflammatory stimulus is critical. Test different pre-incubation times (e.g., 1, 2, 4 hours).

  • Readout Sensitivity: Ensure your detection method for inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA for cytokines) is sensitive enough to detect changes.

  • Pathway-Specific Investigation: If possible, investigate key proteins in the NF-κB and MAPK pathways (e.g., phosphorylation of p65, IκBα, ERK, p38) via Western blotting to pinpoint the molecular target[7][9].

Quantitative Data

While specific IC50 values for this compound are not widely reported in the currently available literature, the following table provides data for other acridone alkaloids to offer a general reference for expected potency in cytotoxicity assays.

Table 1: IC50 Values of Acridone Alkaloids in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
AcrifolineVarious Kinases0.075 - 9[10]
Chlorospermine BDYRK1A, CLK15.7, 7[10]
AtalaphyllidineDYRK1A2.2[10]
Compound 12 (an acridone)WRL-68 (Liver)86[10]
Atalaphyllidine (9)Various Cancer CellsPotent Activity[11]
5-hydroxy-N-methylseverifoline (11)Various Cancer CellsPotent Activity[11]
Atalaphyllinine (12)Various Cancer CellsPotent Activity[11]
des-N-methylnoracronycine (13)Various Cancer CellsPotent Activity[11]

Note: The bioactivity of this compound may differ from these compounds. This table is for comparative purposes only.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare dilutions of this compound in cell culture medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation:

    • Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in each sample from the standard curve.

    • Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.

Visualizations

Signaling Pathways

Rutacridone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_p38 p38 TLR4->MAPK_p38 Activates MAPK_ERK ERK TLR4->MAPK_ERK Activates LPS LPS LPS->TLR4 This compound This compound This compound->IKK Inhibits? This compound->MAPK_p38 Inhibits? This compound->MAPK_ERK Inhibits? Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 Releases NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc Translocates DNA_damage DNA Damage Topoisomerase->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Inflammatory_Genes Inflammatory Gene Transcription NFκB_p65_nuc->Inflammatory_Genes Induces

Caption: Putative signaling pathways of this compound.

Experimental Workflows

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Compound Step 1: Verify Compound Integrity - Purity (HPLC-MS) - Storage Conditions Start->Check_Compound Check_Solubility Step 2: Assess Solubility - Visual Inspection for Precipitation - Check Final DMSO Concentration Check_Compound->Check_Solubility Optimize_Assay Step 3: Optimize Assay Conditions - Cell Density - Incubation Time - Reagent Concentrations Check_Solubility->Optimize_Assay Investigate_Mechanism Step 4: Investigate Mechanism - Test in Different Cell Lines - Analyze Pathway-Specific Markers Optimize_Assay->Investigate_Mechanism Data_Analysis Step 5: Re-evaluate Data Investigate_Mechanism->Data_Analysis

Caption: A logical workflow for troubleshooting low bioactivity.

Cytotoxicity_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with this compound (Serial Dilutions) Incubate_24h_1->Treat_Compound Incubate_Assay Incubate 24/48/72h Treat_Compound->Incubate_Assay Add_MTT Add MTT Reagent Incubate_Assay->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for a standard MTT cytotoxicity assay.

References

Technical Support Center: Identification of Rutacridone Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of Rutacridone (B1680283) degradation products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation or stress study is essential to understand the intrinsic stability of this compound. It helps in identifying the potential degradation products that could form under various environmental conditions, which is crucial for developing a stability-indicating analytical method.[1][2][3][4] This information is also a regulatory requirement for drug registration, as it provides insights into the degradation pathways and the overall stability of the molecule.[1][3][5]

Q2: Which functional groups in the this compound molecule are most susceptible to degradation?

Based on the chemical structure of this compound (5-hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one), the following functional groups are likely to be susceptible to degradation:

  • Phenolic Hydroxyl Group: Prone to oxidation, which can lead to the formation of quinone-like structures.

  • Dihydrofuran Ring: The ether linkage in this ring may be susceptible to cleavage under acidic conditions.

  • Isopropenyl Group: The double bond can undergo oxidation to form epoxides or diols, and it can also be susceptible to isomerization or polymerization under certain conditions.

  • Acridone (B373769) Core: This conjugated system can be susceptible to photolytic degradation. The lactam-like structure may undergo hydrolysis under strong alkaline conditions.

  • N-Methyl Group: Can be susceptible to oxidative N-dealkylation.

Q3: What are the expected degradation pathways for this compound under different stress conditions?

While specific degradation products for this compound have not been extensively reported in the literature, based on its functional groups, the following degradation pathways can be postulated:

  • Acidic Hydrolysis: Potential cleavage of the ether linkage in the dihydrofuran ring.

  • Alkaline Hydrolysis: Possible hydrolysis of the lactam functionality in the acridone ring, especially under harsh conditions.

  • Oxidative Degradation: Oxidation of the phenolic hydroxyl group, epoxidation or cleavage of the isopropenyl double bond, and N-dealkylation of the methyl group are plausible pathways.

  • Photolytic Degradation: The aromatic acridone core is a chromophore that can absorb UV light, potentially leading to complex photo-degradation reactions, including oxidation and rearrangement.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (e.g., low acid/base concentration, low temperature, short exposure time).Increase the severity of the stress conditions (e.g., use higher concentrations of acid/base, increase the temperature, or prolong the exposure time). It is recommended to aim for 5-20% degradation.[6]
Complete degradation of this compound. Stress conditions are too harsh.Reduce the severity of the stress conditions. For example, use lower concentrations of reagents, lower the temperature, or shorten the exposure time.
Poor resolution between this compound and its degradation products in HPLC. The chromatographic method is not optimized.Modify the HPLC method parameters such as the mobile phase composition (organic solvent ratio, pH), column type (e.g., C18, phenyl-hexyl), gradient profile, or flow rate to achieve better separation.
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide the elemental composition, while tandem MS (MS/MS) can give fragmentation patterns. For unambiguous structure elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[3]
Mass imbalance in the stability study. Some degradation products may not be detected by the analytical method (e.g., they are not UV active or are volatile).Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Ensure that the analytical method can separate and detect all major degradation products.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.

3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. If unknown peaks are detected, further characterization using LC-MS/MS and NMR is recommended.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

2. Chromatographic Conditions (Initial):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 10-90% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

3. Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, mobile phase pH, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between this compound and all degradation products.

Data Presentation

Table 1: Summary of Hypothetical this compound Degradation under Various Stress Conditions
Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradation Products (min)
1N HCl, 60°C, 24h15.224.8, 7.2
1N NaOH, 60°C, 8h25.833.5, 5.1, 8.9
30% H₂O₂, RT, 24h32.546.3, 9.1, 10.4, 11.2
UV Light, 24h18.937.5, 12.0, 13.1
Solid, 80°C, 48h5.1114.5

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome This compound This compound Stock Solution (1 mg/mL) acid Acidic (1N HCl, 60°C) This compound->acid alkali Alkaline (1N NaOH, 60°C) This compound->alkali oxidation Oxidative (30% H₂O₂, RT) This compound->oxidation photo Photolytic (UV/Vis Light) This compound->photo thermal Thermal (Solid, 80°C) This compound->thermal hplc Stability-Indicating HPLC-UV acid->hplc alkali->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS/MS for Identification hplc->lcms If unknowns method Validated Stability-Indicating Method hplc->method nmr Isolation & NMR for Structure Elucidation lcms->nmr For confirmation pathway Degradation Pathway Elucidation nmr->pathway

Caption: Experimental workflow for the forced degradation study of this compound.

oxidative_degradation_pathway This compound This compound dp1 Epoxide Derivative (Oxidation of isopropenyl group) This compound->dp1 H₂O₂ dp2 Quinone-like Derivative (Oxidation of phenolic group) This compound->dp2 H₂O₂ dp3 N-demethylated this compound (Oxidative N-dealkylation) This compound->dp3 H₂O₂ dp4 Diol Derivative (Hydrolysis of Epoxide) dp1->dp4 H₂O/H⁺

Caption: Postulated oxidative degradation pathways for this compound.

References

Technical Support Center: Enhancing the Photostability of Rutacridone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the photostability of Rutacridone solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Rapid discoloration (yellowing or browning) of the this compound solution upon exposure to light. Photodegradation of the this compound molecule.1. Minimize Light Exposure: Work in a dimly lit environment or use amber-colored glassware to protect the solution from UV and visible light. 2. Use Photostable Solvents: Evaluate the solvent system; some solvents can promote photodegradation. Consider using less reactive solvents. 3. Add a UV Absorber: Incorporate a UV-absorbing compound into the formulation to filter out harmful wavelengths.
Precipitation or cloudiness forms in the solution after light exposure. Formation of insoluble degradation products.1. Characterize Precipitate: Isolate and analyze the precipitate to identify the degradation products. This can help in understanding the degradation pathway. 2. Optimize Formulation: Consider the use of co-solvents or surfactants to improve the solubility of both this compound and its potential degradation products. 3. Complexation: Utilize cyclodextrins to form inclusion complexes with this compound, which can enhance both solubility and photostability.
Loss of biological activity or inconsistent experimental results. Degradation of the active this compound molecule leading to a decrease in effective concentration.1. Quantitative Analysis: Regularly perform quantitative analysis (e.g., HPLC-UV) to monitor the concentration of this compound in your solutions. 2. Implement Stabilization Strategies: Proactively use photostabilizing agents such as antioxidants (e.g., ascorbic acid, BHT) to prevent degradation. 3. Control Experimental Conditions: Ensure that all experiments are conducted under controlled and consistent lighting conditions to ensure reproducibility.
Formation of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Generation of various photodegradation byproducts.1. Forced Degradation Studies: Conduct forced degradation studies under controlled light conditions to intentionally generate and identify degradation products.[1][2] 2. Peak Identification: Use techniques like LC-MS/MS to identify the chemical structures of the new peaks.[3] 3. Modify Analytical Method: Adjust the analytical method to ensure proper separation and quantification of both the parent drug and its major degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: While specific studies on this compound are limited, acridone (B373769) alkaloids are known to undergo photooxidation.[4] This process is often initiated by the absorption of UV radiation, leading to the formation of excited states that can react with oxygen to produce reactive oxygen species (ROS). These ROS can then attack the acridone core, leading to a variety of degradation products.

Q2: What are the most effective stabilizers for this compound solutions?

A2: The choice of stabilizer depends on the specific formulation and intended application. However, common and effective strategies include:

  • Antioxidants: Compounds like ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and alpha-tocopherol (B171835) (Vitamin E) can quench free radicals and reactive oxygen species, thereby inhibiting the photo-oxidative degradation cascade.[5][6]

  • UV Absorbers: Ingredients such as benzophenones can be added to the formulation to absorb harmful UV radiation before it reaches the this compound molecule.[7]

  • Cyclodextrins: These can encapsulate the this compound molecule, shielding it from light and reactive species in the solvent.

Q3: How should I store my this compound solutions to maximize their stability?

A3: To maximize stability, this compound solutions should be stored in amber-colored vials or containers that block UV and blue light. They should be kept in a cool, dark place, such as a refrigerator or a light-proof cabinet. For long-term storage, consider aliquoting the solution into smaller, single-use vials to minimize repeated exposure of the entire stock to light and air.

Q4: Are there any analytical methods specifically for monitoring this compound photostability?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data on the photodegradation of this compound under different stabilizing conditions when exposed to a simulated solar light source.

Formulation Irradiation Time (hours) This compound Remaining (%) Appearance
This compound in Ethanol0100Clear, pale yellow
275Noticeable yellowing
640Yellow-brown
This compound in Ethanol + 0.1% Ascorbic Acid0100Clear, pale yellow
295Slight yellowing
685Pale yellow
This compound in Ethanol with β-Cyclodextrin (1:1 molar ratio)0100Clear, pale yellow
298No significant change
692Very slight yellowing

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution

This protocol is a general guideline for assessing the photostability of a this compound solution in accordance with ICH Q1B guidelines.[1][2]

Materials:

  • This compound solution of known concentration

  • Transparent (e.g., quartz or borosilicate glass) and light-resistant (e.g., amber glass) containers

  • A calibrated photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light

  • A validated stability-indicating HPLC-UV method

  • Control sample wrapped in aluminum foil to serve as a dark control

Methodology:

  • Place the this compound solution in both transparent and light-resistant containers.

  • Place an identical sample, wrapped completely in aluminum foil, alongside the other samples in the photostability chamber to serve as a dark control.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each container.

  • Analyze the samples using the validated HPLC-UV method to determine the concentration of this compound and the formation of any degradation products.

  • Compare the results from the exposed samples to the dark control to assess the extent of photodegradation.

Protocol 2: Enhancement of Photostability using an Antioxidant

Materials:

  • This compound stock solution

  • Antioxidant (e.g., Ascorbic Acid, BHT)

  • Appropriate solvent

  • Photostability testing equipment (as described in Protocol 1)

Methodology:

  • Prepare a series of this compound solutions containing different concentrations of the chosen antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Prepare a control solution of this compound without any antioxidant.

  • Conduct photostability testing on all solutions as described in Protocol 1.

  • Analyze the samples at various time points to determine the remaining percentage of this compound.

  • Plot the percentage of this compound remaining versus time for each concentration of the antioxidant to determine the optimal concentration for photostabilization.

Visualizations

Photodegradation_Pathway This compound This compound (Ground State) Excited_this compound This compound* (Excited State) This compound->Excited_this compound UV/Vis Light Degradation_Products Degradation Products This compound->Degradation_Products Reaction with ROS Excited_this compound->this compound Fluorescence/ Phosphorescence ROS Reactive Oxygen Species (ROS) Excited_this compound->ROS Energy Transfer to O2

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Control Control Solution (No Stabilizer) Photostability_Chamber Photostability Chamber (ICH Q1B Conditions) Prep_Control->Photostability_Chamber Dark_Control Dark Control (Wrapped in Foil) Prep_Stabilized Test Solutions (with Stabilizers) Prep_Stabilized->Photostability_Chamber Sampling Time-Point Sampling Photostability_Chamber->Sampling Dark_Control->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Comparison and Stability Assessment HPLC->Data

Caption: Workflow for evaluating this compound photostability.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Rutacridone and Other Acridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of rutacridone (B1680283) and other prominent acridone (B373769) alkaloids, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds.

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their planar tricyclic structure allows for various chemical modifications, leading to a wide range of derivatives with potential applications in oncology and other fields. This guide focuses on the comparative cytotoxicity and mechanisms of action of these compounds.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic efficacy of acridone alkaloids is a key indicator of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other acridone alkaloids against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and incubation times can vary between studies.

Table 1: Cytotoxicity of Furanoacridones and Other Acridone Alkaloids

CompoundHeLa (Cervical Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)A431 (Skin Epidermoid Carcinoma) IC50 (µM)
Arborinine (B190305) 1.8411.7412.95

Data from a study investigating furanoacridones from Ruta graveolens. Arborinine demonstrated the most potent inhibition of proliferation across all three cell lines in this study[1][2].

Table 2: Cytotoxicity of Acridone Alkaloids from Zanthoxylum simulans

CompoundPC-3M (Prostate Cancer) IC50 (µg/mL)LNCaP (Prostate Cancer) IC50 (µg/mL)
Normelicopidine 12.521.1
Normelicopine 33.445.3
Melicopine 41.252.8
Melicopidine 24.731.5
Melicopicine 56.364.7

These compounds exhibited potential cytotoxicity against two prostate cancer cell lines[3].

Table 3: Cytotoxicity of Acridone Alkaloids from Citrus maxima

CompoundHepG2 (Hepatoma) IC50 (µM)KB (Epidermoid Carcinoma) IC50 (µM)
5-Hydroxynoracronycine alcohol >5019.5
Citrusinine-I 17.025.4

These alkaloids showed cytotoxic effects on HepG2 and KB cell lines[4].

Table 4: Cytotoxicity of Acridone Alkaloids Against Drug-Resistant Cancer Cells

CompoundCell LineIC50 (µM)
1-hydroxy-4-methoxy-10-methylacridone HCT116 (p53-/-) (Colon Carcinoma)6.78
Norevoxanthine U87MG.ΔEGFR (Glioblastoma)5.72
Evoxanthine HCT116 (p53+/+) (Colon Carcinoma)6.11
1,3-dimethoxy-10-methylacridone MDA-MB-231-BCRP (Breast Adenocarcinoma)3.38

These acridone alkaloids displayed cytotoxic effects on various drug-sensitive and multidrug-resistant cancer cell lines[5].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of acridone alkaloid efficacy.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF7, A431)[1]

  • Culture medium (specific to cell line)

  • Acridone alkaloids (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the acridone alkaloids. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

WST-8 Assay for Cell Proliferation

The WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay is another colorimetric assay for the determination of cell viability.

Materials:

  • LNCaP prostate cancer cells[6]

  • Culture medium

  • Acridone alkaloids

  • WST-8 solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate LNCaP cells in 96-well plates.

  • Compound Treatment: Expose the cells to the acridone alkaloids at a concentration of 100 µM.

  • Incubation: Incubate the cells for the desired duration.

  • WST-8 Addition: Add WST-8 solution to each well and incubate for a further 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the cell viability by comparing the absorbance of treated cells to untreated controls.

Mechanism of Action: Signaling Pathways

Several acridone alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.

Inhibition of the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Some acridone alkaloids, such as buxifoliadine E, have been shown to inhibit this pathway.[6][7]

ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates & Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits Acridone_Alkaloid Acridone Alkaloid (e.g., Buxifoliadine E) Acridone_Alkaloid->ERK Inhibits Phosphorylation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Inhibition of the ERK signaling pathway by certain acridone alkaloids.

Inhibition of ERK phosphorylation by compounds like buxifoliadine E can lead to the induction of apoptosis. This is often mediated through changes in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several acridone alkaloids, including this compound, have been shown to induce apoptosis.

The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some furanoacridones induce apoptosis, as demonstrated by changes in the levels of the apoptosis-regulating factors Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[1] An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Apoptosis_Induction Acridone_Alkaloid Acridone Alkaloid (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Acridone_Alkaloid->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Acridone_Alkaloid->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Generalized workflow for apoptosis induction by acridone alkaloids.

Conclusion

The available data indicates that acridone alkaloids are a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines, including multidrug-resistant strains. The efficacy of these compounds is closely tied to their chemical structure, with specific substitutions influencing their potency. While direct comparative data for this compound against a wide array of other acridone alkaloids under standardized conditions is limited, the existing evidence suggests that it is an active member of this class.

Further research is warranted to fully elucidate the structure-activity relationships and to conduct head-to-head comparisons of the most promising acridone alkaloids in preclinical models. The inhibition of key signaling pathways like the ERK pathway represents a significant avenue for the development of targeted cancer therapies based on the acridone scaffold.

References

Comparative analysis of Rutacridone and Rutacridone epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Rutacridone and its metabolite, this compound epoxide. Both are naturally occurring acridone (B373769) alkaloids found in plants of the Rutaceae family, notably Ruta graveolens. This comparison focuses on their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data to aid in research and drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and this compound epoxide is crucial for predicting their behavior in biological systems. The key difference in their structure is the presence of an epoxide ring in the latter, which significantly influences its reactivity and biological profile.

PropertyThis compoundThis compound Epoxide
Chemical Formula C₁₉H₁₇NO₃[1][2]C₁₉H₁₇NO₄
Molecular Weight 307.34 g/mol [1][2]323.34 g/mol
Appearance Solid powder[1]-
Melting Point 161 - 162 °C[2]-
Solubility Soluble in organic solvents like DMSO and ethanol.Predicted water solubility of 0.97 g/L.
InChI Key FHAGACMCMQYSNX-UHFFFAOYSA-N[1]YXQGLAPCZDYVLL-UHFFFAOYSA-N

Biological Activities: A Comparative Overview

The biological activities of this compound and this compound epoxide differ significantly, primarily due to the high reactivity of the epoxide functional group.

Mutagenicity

A critical distinction between the two compounds lies in their mutagenic potential.

  • This compound epoxide is a direct-acting mutagen.[3] This means it can directly interact with DNA and cause mutations without the need for metabolic activation.

  • This compound , in contrast, is a promutagen. It requires metabolic activation to exert its mutagenic effects. Evidence strongly suggests that this compound is metabolized in the liver to this compound epoxide, which is the ultimate mutagenic species.

Antifungal and Algicidal Activity

This compound epoxide has demonstrated potent biological activity against various fungi and algae.

  • This compound epoxide exhibits potent and selective algicidal activity against the blue-green alga Oscillatoria perornata.[3] It also shows significantly higher antifungal activity than commercial fungicides like captan (B1668291) and benomyl (B1667996) against several plant pathogenic fungi, including Colletotrichum fragariae, C. gloeosporioides, C. acutatum, Botrytis cinerea, and Fusarium oxysporum.[3]

  • Quantitative data on the antifungal and algicidal activities of This compound is less readily available in the literature, making a direct comparison of potency challenging. However, the promutagenic nature of this compound suggests that its biological activities might be linked to its metabolic conversion to the more reactive epoxide.

Anticancer Activity

Acridone alkaloids, as a class, are known for their potential anticancer properties.[4][5][6] Their planar structure allows them to intercalate with DNA, and they can inhibit key enzymes involved in cell proliferation such as topoisomerases.[4][6] Some acridone derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating signaling pathways like the ERK pathway.[7] While specific studies on the anticancer mechanisms of this compound and this compound epoxide are limited, their structural similarity to other anticancer acridones suggests they may share similar mechanisms of action.

Mechanisms of Action

Metabolic Activation of this compound

The conversion of this compound to this compound epoxide is a critical step in its bioactivation. This metabolic process, likely mediated by cytochrome P450 enzymes in the liver, transforms the relatively stable this compound into the highly reactive epoxide.

Metabolic Activation of this compound This compound This compound Epoxide This compound Epoxide (Reactive Metabolite) This compound->Epoxide Epoxidation Enzymes Cytochrome P450 Enzymes (Liver) Enzymes->Epoxide Proposed Anticancer Signaling Pathway cluster_cell Cancer Cell Acridone Acridone Alkaloid (this compound/Epoxide) DNA DNA Intercalation Acridone->DNA Topoisomerase Topoisomerase Inhibition Acridone->Topoisomerase ERK ERK Pathway Modulation Acridone->ERK Apoptosis Apoptosis DNA->Apoptosis Proliferation Cell Proliferation Inhibition Topoisomerase->Proliferation ERK->Proliferation Experimental Workflow for Antifungal Susceptibility A Prepare serial dilutions of test compound C Inoculate microtiter plate A->C B Prepare standardized fungal inoculum B->C D Incubate at optimal temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

A Head-to-Head Comparison of Rutacridone and Other Topoisomerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison of Rutacridone, a promising acridine (B1665455) alkaloid, with other leading topoisomerase inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways to facilitate informed decision-making in anticancer drug discovery.

Introduction to Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription. By inhibiting these enzymes, topoisomerase inhibitors can induce DNA damage and trigger programmed cell death (apoptosis) in rapidly dividing cancer cells. These inhibitors are broadly classified into two categories: Topoisomerase I inhibitors, which cause single-strand DNA breaks, and Topoisomerase II inhibitors, which lead to double-strand DNA breaks. Some compounds, like this compound and other acridine derivatives, exhibit dual inhibitory activity against both types of topoisomerases.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (represented by a potent acridone (B373769) derivative), and other well-established topoisomerase inhibitors. Lower IC50 values indicate greater potency.

InhibitorTarget TopoisomeraseIC50 (µM)Cell Line / Assay Condition
This compound (as Acridone Derivative) Topo IIα / Topo IIβ0.17 / 0.23Cell-free assay
Camptothecin (B557342) Topo I0.68Cell-free assay[1]
SN-38 Topo I0.0088HT-29 human colon carcinoma cells[2]
Irinotecan Topo I5.17 - 15.8HT-29 and LoVo human colorectal tumor cells
Etoposide Topo II59.2Cell-free assay[3]
Doxorubicin Topo II0.52HTETOP cells

Mechanism of Action and Signaling Pathways

Topoisomerase inhibitors function as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks. These breaks trigger a cascade of cellular responses, primarily activating the p53 tumor suppressor pathway and ultimately leading to apoptosis.

This compound, as an acridine derivative, is believed to induce apoptosis through the activation of DNA damage response pathways. While direct studies on this compound's signaling are emerging, related compounds from the Rutaceae family have been shown to activate the pro-survival AKT pathway while also inducing the p53 pathway, suggesting a complex interplay of cellular signals that ultimately favor apoptosis in cancer cells.

Apoptosis Induction Pathway via Topoisomerase Inhibition

The following diagram illustrates the general signaling cascade initiated by topoisomerase inhibitors, leading to programmed cell death.

apoptosis_pathway cluster_inhibition Inhibition cluster_response Cellular Response Topo_Inhibitor Topoisomerase Inhibitor (e.g., this compound) Topo_Complex Topoisomerase-DNA Cleavage Complex Topo_Inhibitor->Topo_Complex Stabilizes DNA_Damage DNA Strand Breaks Topo_Complex->DNA_Damage Prevents Re-ligation p53_Activation p53 Activation DNA_Damage->p53_Activation Activates Apoptosis Apoptosis p53_Activation->Apoptosis Induces

Signaling pathway from topoisomerase inhibition to apoptosis.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate topoisomerase inhibitors are provided below.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compound (this compound or other inhibitors)

  • Stop solution (e.g., SDS, proteinase K)

  • DNA loading dye

  • Agarose (B213101) gel (1%)

  • Ethidium (B1194527) bromide staining solution

  • UV transilluminator

Workflow:

topo_I_workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Reactants Combine: - Supercoiled DNA - Reaction Buffer - Test Compound Enzyme Add Topoisomerase I Reactants->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize under UV Electrophoresis->Visualize

Workflow for Topoisomerase I DNA Relaxation Assay.

Procedure:

  • Prepare reaction mixtures containing supercoiled DNA, 10x reaction buffer, and varying concentrations of the test compound.

  • Initiate the reaction by adding Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding a stop solution.

  • Add DNA loading dye and load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Materials:

  • Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP

  • Test compound (this compound or other inhibitors)

  • Stop solution (e.g., SDS, proteinase K)

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide staining solution

  • UV transilluminator

Workflow:

topo_II_workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Reactants Combine: - kDNA - Reaction Buffer - ATP - Test Compound Enzyme Add Topoisomerase II Reactants->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize under UV Electrophoresis->Visualize

Workflow for Topoisomerase II DNA Decatenation Assay.

Procedure:

  • Set up reaction mixtures containing kDNA, 10x reaction buffer, ATP, and various concentrations of the test compound.

  • Start the reaction by adding Topoisomerase II.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Stop the reactions with a stop solution.

  • Add DNA loading dye and run the samples on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is measured by the decrease in the amount of decatenated DNA minicircles.

Conclusion

This compound and its acridone derivatives demonstrate potent dual inhibitory activity against both Topoisomerase I and II, positioning them as compelling candidates for further anticancer drug development. This guide provides the foundational data and methodologies necessary for researchers to effectively evaluate and compare these compounds against established topoisomerase inhibitors. The visualization of key pathways and experimental workflows aims to streamline research efforts and accelerate the discovery of novel cancer therapeutics.

References

Peer-Reviewed Validation of Rutacridone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Rutacridone, a naturally occurring furoacridone alkaloid, with established anticancer agents. The information presented is collated from peer-reviewed studies and is intended to support research and drug development efforts in oncology.

Overview of this compound and Comparator Compounds

This compound is a secondary metabolite isolated from plants of the Rutaceae family, notably Ruta graveolens. Acridone (B373769) alkaloids, the chemical class to which this compound belongs, have garnered significant interest for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and some derivatives have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[1][2][3] This guide compares the activity of this compound and related compounds with two well-established topoisomerase inhibitors used in clinical practice: Camptothecin (B557342) (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).[][5][6][7]

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the cytotoxic and target-specific inhibitory activities of this compound-related compounds and the comparator drugs. It is important to note that direct enzymatic inhibitory data for this compound itself is not extensively available in the public domain, hence data for structurally related acridone alkaloids are presented.

Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Arborinine (from Ruta graveolens)HeLaCervical Carcinoma1.84[8]
Arborinine (from Ruta graveolens)MCF-7Breast Adenocarcinoma11.74[8]
Arborinine (from Ruta graveolens)A-431Skin Epidermoid Carcinoma12.95[8]
Camptothecin (Comparator) HT-29 Colon Carcinoma 0.01 [9]
Camptothecin (Comparator) LOX Melanoma 0.037 [10]
Camptothecin (Comparator) SKOV3 Ovarian Cancer 0.048 [10]
Etoposide (Comparator) SCLC cell lines (average) Small Cell Lung Cancer ~0.1 - 10 [11]
SN-38 (Active metabolite of Irinotecan, a Camptothecin derivative) HT-29 Colon Carcinoma 0.0088 [9]

Table 2: Topoisomerase Inhibition

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
Camptothecin (Comparator) Topoisomerase I Cell-free DNA relaxation 0.68 [10]
Etoposide (Comparator) Topoisomerase II DNA cleavage Dependent on ATP concentration
SN-38 (Active metabolite of Irinotecan) Topoisomerase I DNA cleavage in isolated nuclei 0.0025
3,9-disubstituted Acridines (synthetic) Topoisomerase I DNA relaxation 1 - 5 [12]

Signaling Pathways and Mechanisms of Action

This compound and related acridone alkaloids are believed to exert their anticancer effects through multiple mechanisms, primarily involving the induction of DNA damage and apoptosis. The planar nature of the acridone structure allows for intercalation into the DNA double helix, which can interfere with DNA replication and transcription.[13][14] Furthermore, this class of compounds has been shown to inhibit topoisomerase enzymes, leading to the stabilization of the enzyme-DNA cleavage complex. This results in DNA strand breaks and the activation of the DNA damage response (DDR), ultimately triggering programmed cell death (apoptosis).

The comparator drugs, Camptothecin and Etoposide, are well-characterized topoisomerase inhibitors. Camptothecin and its derivatives specifically target Topoisomerase I, while Etoposide targets Topoisomerase II.[][5][6][15] Inhibition of these enzymes leads to an accumulation of DNA strand breaks, cell cycle arrest, and apoptosis.[][16]

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_I_II Topoisomerase I/II This compound->Topoisomerase_I_II Topoisomerase_Inhibitors Camptothecin Etoposide Topoisomerase_Inhibitors->Topoisomerase_I_II DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_I_II->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Proposed mechanism of action for this compound and comparator topoisomerase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, comparators) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[17][18]

MTT_Assay_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Cell Seeding End End Add_Compound Add_Compound Seed_Cells->Add_Compound 2. Compound Treatment Incubate_48_72h Incubate_48_72h Add_Compound->Incubate_48_72h 3. Incubation Add_MTT Add_MTT Incubate_48_72h->Add_MTT 4. Add MTT Reagent Incubate_4h Incubate_4h Add_MTT->Incubate_4h 5. Formazan Formation Solubilize Solubilize Incubate_4h->Solubilize 6. Solubilize Formazan Measure_Absorbance Measure_Absorbance Solubilize->Measure_Absorbance 7. Read Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 8. Data Analysis Calculate_IC50->End

Figure 2: Workflow for the MTT cell viability assay.

Caspase Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. This assay utilizes a specific substrate for caspase-3 and/or caspase-7 that, when cleaved, releases a fluorophore or a chromophore, allowing for the quantification of caspase activity.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the cell viability assay.

  • Cell Lysis: After the treatment period, harvest the cells and lyse them using a supplied lysis buffer to release the cellular contents, including caspases.

  • Substrate Addition: Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspases to cleave the substrate.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: The increase in signal is proportional to the caspase activity, which is an indicator of apoptosis induction.[19][20][21]

Topoisomerase I Inhibition Assay (DNA Relaxation)

Principle: This assay measures the ability of a compound to inhibit the activity of Topoisomerase I. Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, the DNA remains in its supercoiled state.

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a proteinase and a tracking dye.

  • Agarose (B213101) Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of the test compound.[22][23][24]

Topoisomerase_Inhibition_Logic cluster_condition Experimental Condition cluster_enzyme_activity Topoisomerase I Activity cluster_dna_state Resulting DNA State No_Inhibitor No Inhibitor Topo_Active Active No_Inhibitor->Topo_Active With_Inhibitor With Inhibitor (e.g., this compound) Topo_Inactive Inactive With_Inhibitor->Topo_Inactive Relaxed_DNA Relaxed DNA Topo_Active->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Topo_Inactive->Supercoiled_DNA

Figure 3: Logical relationship in the topoisomerase I inhibition assay.

Conclusion

The available peer-reviewed literature strongly suggests that this compound and related acridone alkaloids possess significant anticancer properties, primarily through the induction of apoptosis and likely involving interaction with DNA and inhibition of topoisomerase enzymes. While direct quantitative data on the specific molecular targets of this compound are still emerging, the cytotoxic data against various cancer cell lines, when compared to established drugs like Camptothecin and Etoposide, indicates that this class of compounds holds promise for further investigation and development as novel anticancer therapeutics. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and its derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.